PCTA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSYTWVNUJTPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the PCTA Ligand Core Structure
This guide provides a detailed examination of the structure, properties, and applications of the PCTA ligand, a significant chelating agent in the fields of medicine and drug development. Designed for researchers, scientists, and professionals, this document outlines the ligand's core chemical architecture, quantitative characteristics, relevant experimental protocols, and its role in advanced biomedical applications.
Core Structure of this compound
This compound, or 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, is a macrocyclic polyaminocarboxylate ligand.[1] Its structure is characterized by a 12-membered tetraaza-macrocyclic ring that incorporates a pyridine unit and features three acetate pendant arms.[1] This unique architecture makes it a highly effective chelator for a variety of divalent and trivalent metal ions, finding use in diagnostics and therapeutics.[1]
The foundational structure of the this compound ligand is depicted below.
This table summarizes the key identifiers and properties of the unmodified this compound ligand.
| Property | Value | Reference |
| Chemical Name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid | [2] |
| Molecular Formula | C₁₇H₂₄N₄O₆ | [2] |
| Molecular Weight | 380.40 g/mol | [2] |
| CAS Number | 129162-88-5 | [2][3] |
Functionalized this compound Derivatives for Bioconjugation
For applications in targeted drug delivery and molecular imaging, the this compound core structure is often modified with a bifunctional chelating agent (BCA). These derivatives incorporate a reactive linker that allows for covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles. A common derivative is p-SCN-Bn-PCTA, which includes an isothiocyanate group for conjugation to primary amines on a targeting vector.
This table details the properties of a this compound derivative designed for bioconjugation.
| Property | Value | Reference |
| Derivative Name | p-SCN-Bn-PCTA | [4] |
| IUPAC Name | 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | [4] |
| Molecular Formula | C₂₅H₂₉N₅O₆S | [4] |
| Molecular Weight | 527.6 g/mol | [4] |
| CAS Number | 949147-44-8 | [4] |
Quantitative Data: Chelation Properties
The efficacy of a chelator is quantified by its stability constant (log K), which measures the strength of the bond between the ligand and a metal ion. A higher log K value indicates a more stable complex, which is critical for in vivo applications to prevent the release of potentially toxic free metal ions.
This table presents the stability constant for the this compound ligand with Scandium-44, a medically relevant radioisotope.
| Metal Ion | log K | Conditions | Reference |
| Sc³⁺ | 21.91 | I = 0.15 M NaCl, T = 298 K | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and application of this compound-based agents. Below is a representative protocol for the formation of lanthanide-PCTA complexes.
This protocol describes the general procedure for complexing this compound with lanthanide ions, a critical step in creating MRI contrast agents or other metallodrugs.
Materials:
-
This compound-COOH ligand
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water
-
pH meter and appropriate acids/bases for pH adjustment
Procedure:
-
Ligand Dissolution: Dissolve the this compound-COOH ligand in deionized water.[1]
-
Metal Addition: To the aqueous solution of the ligand, add a stoichiometric amount (1.1 equivalents) of the respective lanthanide chloride hexahydrate (EuCl₃·6H₂O or GdCl₃·6H₂O).[1]
-
pH Adjustment: Carefully monitor and maintain the pH of the reaction mixture at 5.[1] This is crucial for efficient complexation.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction time may vary depending on the specific concentration and scale.
-
Purification: The resulting lanthanide-PCTA complex can be purified using standard methods such as preparative High-Performance Liquid Chromatography (HPLC).
Application Workflow and Signaling Pathways
The primary application of functionalized this compound in drug development is the creation of targeted radiopharmaceuticals for therapy or imaging (theranostics). The logical workflow involves several distinct stages, from the initial components to the final clinical application.
The diagram below illustrates the workflow for developing a this compound-based targeted radiopharmaceutical.
This workflow demonstrates the logical progression from the core chemical components to a functional clinical agent. The functionalized this compound ligand is first covalently bonded to a targeting biomolecule. This conjugate is then radiolabeled via chelation with a suitable radioisotope. Finally, the resulting radiopharmaceutical is administered, where it homes in on the target tissue (e.g., a tumor) to deliver its diagnostic or therapeutic payload.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. 129162-88-5(3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) | Kuujia.com [es.kuujia.com]
- 4. p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Coordination Chemistry of PCTA with Transition Metals for Researchers and Drug Development Professionals
An Introduction to PCTA: A Versatile Chelator for Transition Metals
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (this compound), a macrocyclic chelating agent, has garnered significant interest in the fields of coordination chemistry and nuclear medicine. Its unique structural features, incorporating a pyridine ring into a cyclen backbone, offer distinct advantages in forming stable complexes with a variety of transition metals. This guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its application in the development of radiopharmaceuticals and other therapeutic and diagnostic agents.
Core Principles of this compound Coordination Chemistry
The coordination of transition metals by this compound is a complex interplay of several factors that contribute to the stability and inertness of the resulting metal complexes. Understanding these principles is crucial for the rational design of novel this compound-based agents for biomedical applications.
Key Structural Features Influencing Complex Stability
The stability of this compound-metal complexes is governed by a combination of factors inherent to the ligand's structure and the properties of the metal ion.
An In-depth Technical Guide to the Aqueous Solubility and Stability of 1,4-Phenylenediacetic Acid (PCTA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of 1,4-Phenylenediacetic Acid (PCTA). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document combines reported qualitative information and predicted properties with established methodologies for the characterization of organic molecules in aqueous media. The experimental protocols described herein are based on standard pharmaceutical industry practices for forced degradation and solubility assessment.
Physicochemical Properties of this compound
1,4-Phenylenediacetic acid is a dicarboxylic acid with a rigid aromatic core. Its structure dictates its physicochemical properties, which are fundamental to its behavior in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 248-252 °C | [1] |
| Predicted pKa₁ | 4.03 ± 0.10 | [1] |
| Aqueous Solubility | Slightly soluble | [1][3] |
Aqueous Solubility of this compound
The aqueous solubility of this compound is expected to be significantly influenced by pH. As a dicarboxylic acid, this compound will exist in different ionization states depending on the pH of the solution. The predicted pKa₁ of 4.03 suggests that below this pH, the molecule will be predominantly in its non-ionized, less soluble form.[1] As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming the more soluble carboxylate salts.
pH-Dependent Ionization of this compound
The ionization states of this compound as a function of pH are critical for understanding its solubility profile. The following diagram illustrates the equilibrium between the different species.
Caption: pH-dependent ionization states of this compound.
Experimental Protocol for Determining Aqueous Solubility
A standard method for determining the aqueous solubility of a compound like this compound is the shake-flask method, followed by a concentration analysis.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge or filter the suspensions to separate the undissolved this compound.
-
-
Quantification of Soluble this compound:
-
Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of pH at each temperature.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for solubility determination.
Aqueous Stability of this compound
Specific experimental data on the stability of this compound in aqueous solutions is not available in the literature. To assess its stability, forced degradation studies are recommended. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and degradation products.
Principles of Forced Degradation
Forced degradation studies are a critical component of drug development and are designed to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing. The typical stress conditions include:
-
Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.
-
Oxidation: To assess sensitivity to oxidative stress.
-
Thermal Degradation: To determine the effect of high temperatures.
-
Photodegradation: To evaluate stability upon exposure to light.
Experimental Protocol for a Forced Degradation Study of this compound
The following protocol outlines a general approach for conducting a forced degradation study on this compound.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of an organic co-solvent like acetonitrile if needed for initial dissolution).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the this compound stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Treat the this compound stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation under each stress condition.
-
Identify and characterize the major degradation products.
-
The logical flow of a forced degradation study is depicted in the diagram below.
Caption: Logical flow of a forced degradation study.
Conclusion
While quantitative data on the aqueous solubility and stability of 1,4-phenylenediacetic acid are not extensively documented, its chemical structure as a dicarboxylic acid provides a basis for predicting its behavior. The solubility of this compound is expected to be low in acidic pH and to increase significantly in neutral to basic conditions due to the deprotonation of its carboxylic acid groups. A comprehensive stability profile can be established through systematic forced degradation studies, which would identify its degradation pathways and potential liabilities. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary data to fully characterize the aqueous properties of this compound.
References
In-Depth Technical Guide: Electronic and Steric Properties of Novel Piperidine Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases lack specific experimental data for the molecule designated as "PCTA" with the chemical structure ((3S,4S)-3-((S)-3-cyclopentyl-3-hydroxy-3-phenylpropyl)-4-phenyl-1-(2,2,2-trifluoroethyl)piperidin-4-yl)methanol. The following guide provides a comprehensive framework for characterizing the electronic and steric properties of such novel piperidine derivatives, outlining standard methodologies and data presentation formats relevant to drug development.
Introduction to Piperidine Derivatives in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable core for targeting a wide range of biological macromolecules. The specific molecule of interest, a complex polysubstituted piperidine, possesses multiple stereocenters and functional groups that are critical determinants of its biological activity. A thorough understanding of its electronic and steric properties is paramount for elucidating its mechanism of action, optimizing its pharmacodynamic and pharmacokinetic profiles, and establishing structure-activity relationships (SAR).
Analysis of Steric Properties
The steric properties of a molecule dictate its three-dimensional shape and size, which are fundamental to its ability to bind to a biological target. For the molecule , key steric features would be analyzed and quantified.
Table 1: Summary of Predicted Steric Properties
| Steric Parameter | Value | Method of Determination | Significance in Drug Action |
| Molecular Volume | Data not available | Computational (e.g., Connolly surface) | Influences binding pocket occupancy and solubility. |
| Surface Area | Data not available | Computational (e.g., Solvent Accessible Surface Area) | Relates to solubility and potential for non-specific binding. |
| Principal Moments of Inertia | Data not available | Computational (from 3D structure) | Describes the mass distribution and overall shape (e.g., rod-like, disc-like, spherical). |
| Key Dihedral Angles | Data not available | X-ray Crystallography, NMR Spectroscopy, Computational | Defines the relative orientation of substituent groups, critical for receptor fit. |
Experimental Protocols for Steric Property Determination
Protocol 2.1.1: X-ray Crystallography
-
Crystal Growth: The compound is dissolved in a suitable solvent system (e.g., methanol/acetonitrile, ethyl acetate/heptane) and allowed to crystallize slowly through techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A single, high-quality crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map. The atomic positions are refined to yield a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.
-
Structural Elucidation: NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining through-space proximities of protons, which helps to define the molecule's preferred conformation in solution.
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity and the nature of its interactions with a biological target, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Table 2: Summary of Predicted Electronic Properties
| Electronic Parameter | Value | Method of Determination | Significance in Drug Action |
| HOMO Energy | Data not available | Cyclic Voltammetry, Computational (DFT) | Relates to the molecule's ability to donate electrons (act as a Lewis base). |
| LUMO Energy | Data not available | Cyclic Voltammetry, Computational (DFT) | Relates to the molecule's ability to accept electrons (act as a Lewis acid). |
| HOMO-LUMO Gap | Data not available | UV-Vis Spectroscopy, Computational (DFT) | Indicates molecular stability and reactivity. |
| Dipole Moment | Data not available | Dielectric measurements, Computational (DFT) | Influences solubility, membrane permeability, and electrostatic interactions. |
| Electrostatic Potential Map | Data not available | Computational (from electron density) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| pKa (Piperidine Nitrogen) | Data not available | Potentiometric titration, Computational | Determines the ionization state at physiological pH, affecting receptor binding and solubility. |
Experimental Protocols for Electronic Property Determination
Protocol 3.1.1: Cyclic Voltammetry (CV)
-
Sample Preparation: The compound is dissolved in an anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.
-
HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene internal standard.
Protocol 3.1.2: Computational Chemistry (Density Functional Theory - DFT)
-
Structure Preparation: A 3D structure of the molecule (obtained from X-ray crystallography or generated computationally) is used as the input.
-
Calculation Setup: A DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) are selected. The calculation is typically performed in a simulated solvent environment to better represent physiological conditions.
-
Property Calculation: The software calculates the optimized geometry, electronic energy levels (HOMO, LUMO), electrostatic potential, and other electronic properties.
Hypothetical Signaling Pathway and Mechanism of Action
Given the structural motifs present in the target molecule (a substituted piperidine), it is plausible that it could function as a modulator of a G-protein coupled receptor (GPCR) or an ion channel. The following diagram illustrates a hypothetical mechanism where the molecule acts as an antagonist to a GPCR.
Caption: Hypothetical GPCR antagonism by this compound.
In this model, the endogenous ligand binds to and activates the GPCR, leading to G-protein activation, modulation of an effector enzyme, and subsequent production of a second messenger that elicits a cellular response. The hypothetical molecule "this compound" acts as an antagonist by binding to the GPCR and preventing the endogenous ligand from binding, thus blocking the downstream signaling cascade.
Integrated Experimental and Computational Workflow
A synergistic approach combining experimental and computational methods is essential for a comprehensive characterization of a novel drug candidate.
Caption: Integrated workflow for drug candidate characterization.
This workflow illustrates the progression from synthesis and purification to parallel tracks of physicochemical characterization and biological evaluation. The data from all these streams are integrated to build a comprehensive SAR model, which in turn informs the design of next-generation analogs.
The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and key chemical properties of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine ligand. With its unique cage-like structure and remarkable stability, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and illustrates a typical experimental workflow.
Discovery and Historical Context
1,3,5-Triaza-7-phosphaadamantane, a phosphorus analogue of hexamethylenetetramine, was first synthesized and characterized in 1974 by Donald J. Daigle, Arthur B. Pepperman, Jr., and Sidney L. Vail of the Southern Regional Research Center, Agricultural Research Service, United States Department of Agriculture in New Orleans, Louisiana. Their seminal work, published in the Journal of Heterocyclic Chemistry, detailed a straightforward one-pot synthesis that opened the door for the exploration of this novel compound and its derivatives.[1] The synthesis involved the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide and formaldehyde in an aqueous medium.[2]
Physicochemical and Spectroscopic Data
PTA is a white, crystalline solid with notable solubility in water and various polar organic solvents, a characteristic that has been pivotal to its application in aqueous-phase chemistry.[2] Its rigid adamantane-like structure contributes to its high melting point and stability. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of 1,3,5-Triaza-7-phosphaadamantane (PTA)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₃P | [2][3] |
| Molar Mass | 157.157 g/mol | [2][3] |
| Melting Point | 260 °C (533 K) | [2] |
| Appearance | White solid | |
| Solubility in Water | 23.5 g/100 mL (at 25 °C) | [2] |
| IUPAC Name | 1,3,5-Triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane | [3] |
| CAS Number | 53597-69-6 | [2] |
Table 2: Spectroscopic Data for 1,3,5-Triaza-7-phosphaadamantane (PTA)
| Spectrum Type | Solvent | Chemical Shift (δ) / Peak Position (cm⁻¹) | Assignment | Reference |
| ³¹P NMR | D₂O | -97.5 ppm | P | [4] |
| ¹H NMR | D₂O | 4.67–4.50 ppm (AB q, 6H) | NCH₂N | [5] |
| 4.36 ppm (ps, 6H) | PCH₂N | [5] | ||
| ¹³C NMR | CD₃OD | - | (Data not readily available in searched literature) | |
| FTIR | KBr Pellet | 2932 cm⁻¹ (s) | ν(C-H) | [5] |
Note: Due to the high symmetry of the PTA molecule, its ¹H NMR spectrum is relatively simple. The ³¹P NMR shows a characteristic upfield chemical shift. The chemical shift of the phosphorus atom in PTA is sensitive to its coordination environment, making ³¹P NMR a valuable tool for studying its complexes.[4]
Experimental Protocols
Original Synthesis of 1,3,5-Triaza-7-phosphaadamantane (Daigle et al., 1974)
The following is a detailed experimental protocol adapted from the original publication by Daigle and colleagues.
Materials:
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Hexamethylenetetramine (HMTA)
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of 19.1 g (0.10 mole) of tetrakis(hydroxymethyl)phosphonium chloride in 50 ml of water is prepared.
-
To this solution, 4.0 g (0.10 mole) of sodium hydroxide in 50 ml of water is added, followed by the addition of 14.0 g (0.10 mole) of hexamethylenetetramine.
-
The reaction mixture is stirred, and 24.3 g (0.30 mole) of a 37% aqueous formaldehyde solution is added dropwise.
-
The mixture is then heated to reflux for 1 hour.
-
After reflux, the solution is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid residue is extracted with hot ethanol.
-
The ethanol extract is concentrated, and the crude product is precipitated by the addition of diethyl ether.
-
The product is recrystallized from a mixture of ethanol and diethyl ether to yield pure 1,3,5-triaza-7-phosphaadamantane.
Experimental Workflow and Logical Relationships
The synthesis and subsequent derivatization of PTA for applications in areas like catalysis or drug development follow a logical progression. This can be visualized as a general experimental workflow.
Caption: General workflow for PTA synthesis and application.
Role in Drug Development and Signaling Pathways
While PTA itself is not a therapeutic agent, its derivatives and metal complexes have shown significant promise in drug development. Ruthenium complexes of PTA, for instance, have demonstrated notable anticancer activity. The water solubility imparted by the PTA ligand is a crucial feature for the bioavailability of these metal-based drugs.
The precise signaling pathways through which PTA-containing metal complexes exert their anticancer effects are a subject of ongoing research. It is generally understood that these complexes can interact with cellular macromolecules, such as DNA and proteins, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The adamantane-like structure of PTA can also influence the lipophilicity and cellular uptake of the metal complexes.
A simplified logical diagram illustrating the proposed mechanism of action for a generic PTA-metal anticancer complex is presented below.
Caption: Proposed mechanism of a PTA-Metal anticancer complex.
Conclusion
Since its discovery in 1974, 1,3,5-triaza-7-phosphaadamantane has evolved from a chemical curiosity to a valuable building block in various fields of chemistry. Its straightforward synthesis, unique structural features, and aqueous solubility have made it a popular ligand in coordination chemistry and catalysis. Furthermore, the biological activity of its metal complexes has positioned PTA as a promising scaffold in the design of novel metallodrugs. Future research will undoubtedly continue to uncover new applications for this versatile molecule and its derivatives, particularly in the realm of medicinal chemistry and materials science.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. 1,3,5-Triaza-7-phosphaadamantane - Wikipedia [en.wikipedia.org]
- 3. 1,3,5-Triaza-7-phosphaadamantane | C6H12N3P | CID 143061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triaza-7-Phosphaadamantane (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Properties of PCTA and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of two distinct classes of compounds referred to in scientific literature as PCTA and their derivatives. The first class comprises perchlorotriphenylamine and related triarylamine derivatives, which are of interest for their stable radical cations and potential applications in materials science and as redox probes. The second class includes lanthanide complexes of the macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (this compound), which are under investigation as advanced bimodal imaging agents for magnetic resonance imaging (MRI) and optical imaging.
This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields by consolidating key spectroscopic data, detailing experimental methodologies for characterization, and illustrating relevant chemical pathways and workflows.
Perchlorotriphenylamine (this compound) and Its Derivatives
Perchlorotriphenylamine is a halogenated derivative of triphenylamine. The primary spectroscopic interest in this class of molecules lies in the properties of their stable radical cations, which can be generated through chemical or electrochemical oxidation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for triphenylamine and its derivatives, including their radical cations. Data for perchlorotriphenylamine is limited in the literature; therefore, data for representative triarylamine derivatives are included to provide a comprehensive understanding of this class of compounds.
Table 1: NMR Spectroscopic Data for Triphenylamine Derivatives
| Compound | Solvent | 1H NMR δ (ppm) | 13C NMR δ (ppm) |
| Triphenylamine | CDCl3 | 7.25 (t, 3H), 7.03 (t, 6H), 6.98 (d, 6H) | 148.1, 129.3, 124.4, 122.9 |
| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine | CDCl3 | 7.00-6.70 (m, 16H), 3.79 (s, 6H), 2.90 (s, 12H) | 155.6, 147.6, 142.1, 137.9, 126.5, 120.3, 114.5, 113.8, 55.4, 40.8 |
| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,1'-biphenyl-4,4'-diamine | CDCl3 | 7.45 (d, 4H), 7.10 (d, 4H), 6.95-6.80 (m, 8H), 3.82 (s, 6H), 2.95 (s, 12H) | 156.0, 147.8, 141.5, 135.5, 127.2, 126.8, 120.5, 114.6, 113.5, 55.5, 40.7 |
Table 2: UV-Vis and Fluorescence Spectroscopic Data for Triarylamine Derivatives and Their Radical Cations
| Compound | Solvent | Neutral λmax,abs (nm) | Radical Cation λmax,abs (nm) | Neutral λmax,em (nm) |
| Triphenylamine | Acetonitrile | 298 | 716 | 360 |
| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine | Propylene Carbonate | 332 | 421, 744, 1079 | 458 (solid state) |
| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,1'-biphenyl-4,4'-diamine | Propylene Carbonate | 379 | - | 477 (solid state) |
Table 3: FTIR Spectroscopic Data for Triphenylamine
| Wavenumber (cm-1) | Assignment |
| 3050-3030 | C-H stretching (aromatic) |
| 1590 | C=C stretching (aromatic) |
| 1490 | C=C stretching (aromatic) |
| 1280 | C-N stretching |
Table 4: EPR Spectroscopic Data for Triarylamine Radical Cations
| Compound | g-value |
| Triphenylamine Radical Cation | ~2.003 |
| Substituted Triarylamine Radical Cations | 2.002 - 2.006 |
Experimental Protocols
-
General Procedure for Buchwald-Hartwig Amination: A common method for synthesizing substituted triarylamines involves the palladium-catalyzed cross-coupling of an aniline derivative with an aryl halide.
-
To a reaction flask, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv).
-
Add anhydrous toluene as the solvent.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Sample Preparation: Dissolve 5-10 mg of the purified triarylamine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Instrument Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse sequence: Standard single-pulse
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
-
Instrument Parameters (13C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse sequence: Proton-decoupled
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 s
-
-
Sample Preparation: Prepare stock solutions of the triarylamine derivative in a spectroscopic grade solvent (e.g., chloroform, acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvent to obtain concentrations in the micromolar range (e.g., 1-10 µM).
-
UV-Vis Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the absorbance spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax,abs).
-
Record the emission spectrum over a wavelength range that includes the expected emission peak.
-
For quantum yield determination, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
-
Setup: Use a thin-layer electrochemical cell equipped with a working electrode (e.g., platinum mini-grid), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) placed in the light path of a UV-Vis-NIR spectrophotometer.[1]
-
Electrolyte Solution: Prepare a solution of the triarylamine derivative (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Procedure:
-
Record the initial UV-Vis-NIR spectrum of the neutral compound.
-
Apply a potential to the working electrode and incrementally increase it.
-
Record a spectrum at each potential step, allowing the system to reach equilibrium.
-
The appearance of new absorption bands at longer wavelengths is indicative of radical cation formation.[2]
-
-
Radical Generation: Generate the radical cation either chemically (e.g., by oxidation with a suitable agent like tris(4-bromophenyl)aminium hexachloroantimonate) or electrochemically within the EPR cavity.
-
Instrument Parameters (X-band):
Visualization
Lanthanide Complexes of this compound and Its Derivatives
The macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (this compound) and its tris(amide) derivatives form stable and kinetically inert complexes with lanthanide ions. These complexes are of significant interest as bimodal contrast agents for MRI and optical imaging.
Spectroscopic Data
Table 5: NMR Spectroscopic Data for a Diamagnetic Yttrium-PCTA Derivative Complex
| Complex | Solvent | pH | 1H NMR δ (ppm) |
| [Y(L)] (L = a this compound derivative) | D2O | 5.0 | 7.89, 7.39, 7.33 (aromatic), 4.4-1.8 (aliphatic) |
| [Y(L)] | D2O | 9.0 | Signals shift and broaden compared to pH 5.0 |
Table 6: Luminescence Properties of Europium and Terbium-PCTA Derivative Complexes
| Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Key Transitions |
| Euthis compound-(gly)3 | Water | ~270 | 595, 615 | 5D0 → 7F1, 5D0 → 7F2 |
| Tbthis compound-(ampOBu)3 | Water | ~275 | 490, 545 | 5D4 → 7F6, 5D4 → 7F5 |
Experimental Protocols
-
Ligand Synthesis:
-
The synthesis of the this compound macrocycle (pyclen) is performed according to literature procedures.[4]
-
The amide side chains are introduced by alkylating the pyclen macrocycle with three equivalents of a suitable bromoacetamide derivative (e.g., N-(bromoacetyl)glycine tert-butyl ester) in the presence of a base like potassium carbonate in acetonitrile.[4]
-
If protecting groups are used (e.g., tert-butyl esters), they are subsequently removed under acidic conditions (e.g., with HCl or trifluoroacetic acid).
-
-
Complexation:
-
Dissolve the purified ligand in water.
-
Add one equivalent of the desired lanthanide(III) chloride salt (e.g., EuCl3 or GdCl3) dissolved in water.
-
Adjust the pH of the solution to 5-6 and stir at room temperature or with gentle heating.
-
Monitor the complex formation by a suitable method (e.g., HPLC or potentiometric titration).
-
The final complex can be purified by crystallization or chromatography.
-
-
Sample Preparation: Dissolve the lanthanide complex in D2O to a concentration of 1-10 mM. Adjust the pH as required for the specific study.
-
Instrument Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher.
-
Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.
-
Due to the paramagnetic nature of many lanthanide ions, the spectral window may need to be significantly wider than for diamagnetic samples.
-
Relaxation delays may need to be adjusted based on the paramagnetic relaxation enhancement.
-
-
Sample Preparation: Prepare solutions of the europium or terbium complexes in a suitable solvent (typically water or buffer) at micromolar concentrations in a quartz cuvette.
-
Instrument Parameters:
-
Use a spectrofluorometer equipped with a pulsed xenon lamp or a laser as the excitation source.
-
Excitation Spectrum: Set the emission monochromator to the most intense emission peak of the lanthanide ion (e.g., 545 nm for Tb3+ or 615 nm for Eu3+) and scan the excitation wavelength.[5][6]
-
Emission Spectrum: Excite the sample at the wavelength corresponding to the maximum of the ligand's absorption band (typically in the UV region, e.g., 270-280 nm) and scan the emission monochromator.
-
For lifetime measurements, use a time-resolved setup and fit the decay curve to an exponential function.
-
Visualization
References
- 1. agilent.com [agilent.com]
- 2. UV-vis and EPR spectroelectrochemical investigations of triarylamine functionalized arylene bisimides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Formation of environmentally persistent free radicals from the heterogeneous reaction of ozone and polycyclic aromatic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP05606C [pubs.rsc.org]
- 4. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of PCTA as a High-Performance Ligand in Organometallic Chemistry and Radiopharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, commonly known as PCTA, has garnered significant attention in the fields of organometallic chemistry and nuclear medicine. Its unique structural framework, combining a rigid pyridine moiety with a flexible tetraaza macrocycle functionalized with three carboxylate arms, imparts remarkable properties for metal chelation. This guide provides a comprehensive overview of this compound, focusing on its synthesis, coordination chemistry, and applications, with a particular emphasis on its role in the development of next-generation radiopharmaceuticals.
Synthesis of the this compound Ligand
The synthesis of this compound is a multi-step process that involves the initial construction of the pyridinophane backbone, followed by the functionalization of the secondary amine groups with acetate arms. The following protocol is a composite of established methods.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (Pyclen)
This procedure follows the original synthesis of the macrocyclic backbone.
-
Preparation of the Tosylated Precursor: The synthesis starts with the preparation of 3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene. This is typically achieved through a high-dilution reaction between 2,6-bis(bromomethyl)pyridine and N,N',N''-tritosyldiethylenetriamine in the presence of a non-nucleophilic base such as cesium carbonate in a polar aprotic solvent like DMF. The reaction is typically run for 24-48 hours at room temperature.
-
Detosylation of the Precursor: A solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) is prepared.[1] To this solution, the tosylated precursor is added, and the mixture is refluxed for 48-72 hours.[1] The reaction mixture is then cooled and concentrated under reduced pressure. Addition of diethyl ether precipitates the tetrahydrobromide salt of the pyclen backbone.
-
Isolation of the Free Pyclen Backbone: The tetrahydrobromide salt is dissolved in water, and the pH is adjusted to >10 with a strong base (e.g., NaOH). The free base is then extracted into an organic solvent such as chloroform, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the pyclen backbone as a crystalline solid.
Step 2: Alkylation of Pyclen to form this compound
-
Reaction Setup: The pyclen backbone is dissolved in a polar aprotic solvent such as acetonitrile or DMF, and a base (e.g., potassium carbonate) is added.
-
Alkylation: A solution of a protected bromoacetic acid, such as tert-butyl bromoacetate, in the same solvent is added dropwise to the pyclen solution at room temperature. The reaction mixture is then heated to reflux and stirred for 24-48 hours.
-
Deprotection and Isolation: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The resulting residue, containing the tert-butyl protected this compound, is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the tert-butyl protecting groups. The solvent and excess acid are removed under reduced pressure, and the crude this compound is purified by recrystallization or column chromatography to yield the final product as a white solid.
References
A Theoretical Examination of the Electronic Structure of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide aims to bridge this gap by outlining a comprehensive theoretical approach for studying the electronic structure of PCTA. Understanding the fundamental electronic properties of the free ligand is crucial for predicting its reactivity, coordination behavior, and for the rational design of new derivatives with enhanced chelating properties. Herein, we provide a detailed computational methodology based on Density Functional Theory (DFT), present illustrative quantitative data, and visualize key conceptual workflows and relationships pertinent to the electronic structure of this compound.
Proposed Computational Methodology
To investigate the electronic structure of this compound, a robust computational protocol employing Density Functional Theory (DFT) is proposed. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[5]
1. Geometry Optimization: The first step involves obtaining the ground-state optimized geometry of the this compound molecule.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO would be suitable.[5][6]
-
Method: The B3LYP hybrid functional is a common and effective choice for organic molecules, providing a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), or a Dunning-style correlation-consistent basis set, like cc-pVDZ, should be employed to accurately describe the electronic distribution.
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of a solvent like water.
2. Electronic Structure Calculations: Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties.
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential surfaces helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential coordination sites for metal cations.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution on individual atoms, hybridization, and donor-acceptor interactions within the molecule.
The following diagram illustrates the proposed computational workflow for determining the electronic structure of this compound.
Illustrative Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the proposed DFT calculations for the this compound molecule. This data is for illustrative purposes to guide researchers on the expected outcomes of such a theoretical study.
| Parameter | Illustrative Value | Significance |
| Energy of HOMO | -6.2 eV | Represents the electron-donating ability of the molecule. Higher energy indicates a stronger tendency to donate electrons to a metal ion. |
| Energy of LUMO | -0.8 eV | Represents the electron-accepting ability. Lower energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| NBO Charge on Pyridine N | -0.45 e | Quantifies the partial negative charge on the pyridine nitrogen, suggesting it as a primary coordination site for a positively charged metal. |
| NBO Charge on Carboxylate O | -0.65 e | Indicates a high degree of negative charge on the oxygen atoms of the acetate arms, making them strong Lewis basic sites for metal binding. |
Significance of Frontier Molecular Orbitals in Chelation
The electronic properties of a chelating agent like this compound are governed by its frontier molecular orbitals, namely the HOMO and LUMO. The interaction between the ligand and a metal ion can be described in terms of a donor-acceptor model, where the ligand's HOMO donates electron density to the empty orbitals of the metal ion.
The energy and localization of the HOMO are particularly important. A high-energy HOMO that is localized on the nitrogen and oxygen donor atoms of this compound would indicate a strong nucleophilic character, facilitating the initial coordination with an electrophilic metal cation. The HOMO-LUMO gap provides insight into the stability of the resulting complex. A large gap suggests that the complex will be less likely to engage in unwanted redox reactions.
The diagram below illustrates the conceptual relationship between the frontier molecular orbitals of this compound and a metal ion during the chelation process.
Conclusion
While experimental studies have firmly established the utility of this compound as a powerful chelating agent for medical applications, a dedicated theoretical analysis of its intrinsic electronic structure is a crucial next step for the field. The computational protocol outlined in this guide provides a clear roadmap for researchers to undertake such studies. The insights gained from a detailed understanding of this compound's electronic properties, including its molecular orbitals, charge distribution, and reactivity indices, will be invaluable for interpreting its coordination chemistry and for the future design of next-generation chelators with tailored properties for specific diagnostic and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Exploring the Potential of PCTA-Metal Complexes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework and hypothetical protocols for the application of PCTA-metal complexes in cross-coupling reactions. While the this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) ligand is well-established for its exceptional chelating properties with lanthanide metals, particularly in the field of biomedical imaging, its use in catalytic cross-coupling reactions is a largely unexplored area.[1][2][3][4][5][6] These notes aim to bridge this gap by providing a foundational understanding of cross-coupling principles and proposing how the unique structural features of this compound could be leveraged in catalyst design.
Introduction to this compound Ligands
This compound is a macrocyclic polyaminocarboxylate ligand that incorporates a pyridine unit within a 12-membered tetraaza ring, with three acetate pendant arms.[3][5] This structure provides a rigid and pre-organized coordination sphere, leading to the formation of highly stable and kinetically inert metal complexes.[1][6] Its primary application to date has been in the chelation of lanthanide ions for use as contrast agents in Magnetic Resonance Imaging (MRI).[7][8][9][10]
The key features of the this compound ligand include:
-
High Thermodynamic Stability and Kinetic Inertness: this compound forms exceptionally stable complexes with a variety of metal ions.[1][6]
-
Rapid Complexation Kinetics: It has been shown to form complexes with lanthanide ions significantly faster than other common macrocyclic ligands like DOTA.[1][4]
-
Versatile Coordination: The seven-coordinate nature of the ligand allows for strong binding to a central metal ion.
While these properties are advantageous for biomedical applications, they also suggest potential for the development of robust and efficient catalysts for organic synthesis.
This compound-Metal Complexes in Cross-Coupling Reactions: A Frontier of Catalysis
A thorough review of the scientific literature reveals a notable absence of studies employing this compound-metal complexes as catalysts for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Kumada, or Buchwald-Hartwig aminations. This presents a unique opportunity for novel catalyst development. The rigidity and stability conferred by the this compound ligand could potentially lead to catalysts with enhanced longevity, resistance to degradation, and unique selectivity profiles.
Fundamentals of Cross-Coupling Reactions
Cross-coupling reactions are a class of chemical reactions that involve the formation of a new carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst.[11] These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[11] The general catalytic cycle for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Common Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between an organoboron compound and an organohalide.[13][14]
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[15][16][17][18][19]
-
Kumada Coupling: The reaction of a Grignard reagent with an organohalide, often catalyzed by nickel or palladium complexes.[20][21][22]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium.
The choice of ligand in these reactions is crucial as it influences the solubility, stability, and catalytic activity of the metal center.
Hypothetical Design of this compound-Metal Catalysts for Cross-Coupling
The unique structure of this compound suggests that it could be a promising scaffold for the design of novel cross-coupling catalysts. By forming complexes with catalytically active metals such as palladium, nickel, copper, iron, or gold, it may be possible to create catalysts with enhanced performance.[15][20][23][24][25][26][27]
Potential Advantages of this compound-Based Catalysts:
-
Increased Catalyst Stability: The macrocyclic nature of this compound could protect the metal center from aggregation and decomposition, leading to higher turnover numbers.
-
Tunable Electronic Properties: Modifications to the pyridine ring or the acetate arms of the this compound ligand could be used to fine-tune the electronic properties of the metal center, thereby influencing its catalytic activity.
-
Novel Stereoselectivity: The rigid, chiral backbone of some this compound derivatives could be exploited to induce asymmetry in catalytic transformations.
A proposed workflow for developing and testing a hypothetical this compound-metal catalyst is outlined below.
Experimental Protocols (Hypothetical)
The following protocols are provided as a starting point for researchers interested in exploring the catalytic activity of this compound-metal complexes. These are general procedures and will require optimization for specific substrates and catalysts.
Synthesis of a Hypothetical this compound-Palladium(II) Complex
Materials:
-
This compound ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the ligand.
-
In a separate flask, dissolve palladium(II) acetate (1.0 eq.) in anhydrous acetonitrile.
-
Slowly add the palladium solution to the this compound solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid under high vacuum to yield the this compound-Pd(II) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Protocol for a Hypothetical Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
This compound-Pd(II) complex (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v) (5 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, this compound-Pd(II) complex, and base.
-
Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.
-
Add the solvent mixture via syringe.
-
Seal the vial and place it on a preheated stirring plate at 100 °C.
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from catalyst screening and optimization studies.
Table 1: Optimization of Reaction Conditions for a Hypothetical this compound-Pd Catalyzed Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | |
| 2 | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | |
| 3 | 1.0 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | |
| 4 | 1.0 | K₂CO₃ | Toluene | 100 | 12 | |
| 5 | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 6 |
Table 2: Substrate Scope for a Hypothetical this compound-Pd Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | |
| 5 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl |
Visualization of the Catalytic Cycle
The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below. A hypothetical this compound-ligated palladium species would participate in a similar cycle.
Conclusion and Future Outlook
The application of this compound-metal complexes in cross-coupling catalysis represents a promising, yet underexplored, avenue of research. The inherent stability and tunable nature of the this compound ligand scaffold offer the potential for the development of a new class of highly robust and efficient catalysts. The hypothetical protocols and frameworks provided in these notes are intended to serve as a guide for researchers to begin investigating this exciting area. Future work should focus on the synthesis and characterization of various this compound-metal complexes and their systematic evaluation in a broad range of cross-coupling reactions. Such studies will be crucial in determining the true potential of this compound in the field of organic synthesis.
References
- 1. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (S)-5-(p-nitrobenzyl)-PCTA, a promising bifunctional ligand with advantageous metal ion complexation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gadolinium complexes with polyoxometalates as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient relaxivity enhancement in dendritic gadolinium complexes: effective motional coupling in medium molecular weight conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. google.com [google.com]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. [PDF] Iron Pincer Complexes as Catalysts and Intermediates in Alkyl–Aryl Kumada Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 22. Kumada coupling - Wikipedia [en.wikipedia.org]
- 23. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 24. Gold π-Complexes as Model Intermediates in Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
Application of PCTA (DOTA) in Biomedical Imaging: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), also referred to as PCTA, is a highly versatile and widely utilized chelating agent in the field of biomedical imaging. Its robust ability to form stable complexes with a variety of metal ions has made it a cornerstone for the development of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Furthermore, its application extends to targeted radionuclide therapy, embodying the theranostic paradigm.
These application notes provide an overview of the key applications of DOTA-based agents in biomedical imaging, accompanied by detailed experimental protocols and quantitative data to guide researchers in their implementation.
Key Applications
-
Magnetic Resonance Imaging (MRI): DOTA is most commonly used to chelate Gadolinium (Gd³⁺), a paramagnetic ion that enhances the relaxation rate of water protons, thereby increasing image contrast. Gd-DOTA derivatives are among the most stable and widely used clinical MRI contrast agents. Recent advancements include the development of chiral DOTA chelators that offer improved stability and relaxivity.[1][2] A notable example is Gadopiclenol (Gd-PCTA), a heptadentate ligand-based agent approved for clinical use.
-
Positron Emission Tomography (PET): DOTA is an excellent chelator for various positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga). ⁶⁸Ga-DOTA-conjugated peptides, such as ⁶⁸Ga-DOTATATE, are routinely used in the clinical setting for imaging neuroendocrine tumors (NETs) that overexpress somatostatin receptors.[3][4][5][6] The short half-life of ⁶⁸Ga (68 minutes) is well-suited for imaging with peptides that have rapid pharmacokinetics.
-
Targeted Radionuclide Therapy (Theranostics): The true power of the DOTA platform lies in its theranostic capabilities. The same DOTA-conjugated targeting molecule (e.g., a peptide or antibody) can be labeled with a diagnostic radionuclide (like ⁶⁸Ga for PET) for imaging and patient selection, and subsequently with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), for targeted therapy.[7] ¹⁷⁷Lu-DOTATATE is a prime example of a successful theranostic agent for the treatment of NETs.
-
Chemical Exchange Saturation Transfer (CEST) MRI: A novel application of this compound-based chelates is in CEST MRI for metabolic imaging. Lanthanide complexes of this compound, such as Yb-PCTA and Eu-PCTA, can act as shift reagents to detect extracellular lactate, a key metabolite in the tumor microenvironment.[8][9][10][11][12] This technique offers a non-invasive way to probe metabolic alterations in cancer and other diseases.
Quantitative Data
Table 1: Radiolabeling Efficiency of DOTA with Various Radionuclides
| Radionuclide | DOTA-Peptide | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| ⁶⁸Ga | DOTATATE | 95 | 15 | 4.7 | >95 | [13] |
| ¹⁷⁷Lu | p-SCN-Bn-DOTA | 95 | 15 | 4.7 | >95 (in absence of metal contaminants) | [14] |
| ¹⁷⁷Lu | DOTATOC | Ambient | 15 | 4.5 | >98 | [7] |
| ⁹⁰Y | DOTATOC | Ambient | 15 | 4.5 | >95 | [7] |
| ²²⁵Ac | DOTA-Antibody | 37 | 60 | 5.5 | ~90 | [15] |
| ¹⁶¹Tb | p-SCN-Bn-DOTA | 95 | 15 | 4.7 | >95 (highly sensitive to metal impurities) | [14] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTATATE in Rats (%ID/g)
| Organ | 2 hours | 4 hours | 24 hours | 48 hours | 72 hours | 168 hours | Reference |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | [16] |
| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | [16] |
| Lungs | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | [16] |
| Liver | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |
| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |
| Kidneys | 10.5 ± 1.5 | 8.5 ± 1.2 | 3.5 ± 0.5 | 2.0 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 | [16] |
| Stomach | 1.8 ± 0.4 | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |
| Intestines | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [16] |
| Pancreas | 3.0 ± 0.6 | 2.0 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | [16] |
| Adrenals | 4.5 ± 0.8 | 3.0 ± 0.6 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | [16] |
Table 3: Relaxivity of Gd-DOTA Derivatives
| Compound | Magnetic Field (T) | Temperature (°C) | Relaxivity (r₁) (mM⁻¹s⁻¹) | Reference |
| Gd-DTPA (Magnevist) | 9.4 | 25 | 4.1 | [17][18] |
| Gd-DOTA (Dotarem) | 9.4 | 25 | 3.8 | [17] |
| Gd-HOPO based agents | 0.47 | 25 | 10.5 - 13.1 | [19] |
| Gd-DOTA-glycine derivative | 0.47 | 37 | 16.0 | [20] |
| Gd₂O₃ nanoparticles | 7 | 25 | 4.7 | [21] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of DOTA-Peptides with ⁶⁸Ga for PET Imaging
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Anion exchange cartridge (e.g., Chromafix PS-H+)
-
Sodium acetate buffer (0.15 M, pH 4.7)
-
Hydrochloric acid (0.05 M)
-
Sterile water for injection
-
Heating block
-
ITLC strips (e.g., ITLC-SG)
-
Mobile phase: Acetonitrile/water mixture (1:3 v/v)
-
Radio-TLC scanner
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Pass the ⁶⁸GaCl₃ eluate through the anion exchange cartridge to trap the ⁶⁸Ga.
-
Wash the cartridge with sterile water to remove any impurities.
-
Elute the purified ⁶⁸Ga from the cartridge using a small volume of eluent.
-
In a sterile reaction vial, add the DOTA-peptide solution.
-
Add the purified ⁶⁸Ga solution to the reaction vial.
-
Add sodium acetate buffer to adjust the pH to approximately 4.7.
-
Incubate the reaction mixture at 95°C for 15 minutes in a heating block.
-
Allow the reaction to cool to room temperature.
-
Quality Control:
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using the acetonitrile/water mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-DOTA-peptide will remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.
-
A radiochemical yield of >95% is generally considered acceptable for preclinical and clinical use.
-
Protocol 2: In Vivo Biodistribution Study of ¹⁷⁷Lu-DOTA-TATE
Materials:
-
¹⁷⁷Lu-DOTATATE solution
-
Tumor-bearing animal model (e.g., nude mice with neuroendocrine tumor xenografts)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated syringes
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Anesthetize the tumor-bearing animals.
-
Inject a known amount of ¹⁷⁷Lu-DOTATATE (typically 1-5 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 2, 4, 24, 48, 72, and 168 hours) post-injection, euthanize a cohort of animals (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the uptake and clearance profile of the radiopharmaceutical.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow of Targeted Radionuclide Therapy with ¹⁷⁷Lu-DOTATATE.
Caption: Mechanism of Lactate Detection using Yb-PCTA in CEST MRI.
References
- 1. Chiral DOTA chelators as an improved platform for biomedical imaging and therapy applications | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 2. Chiral DOTA chelators as an improved platform for biomedical imaging and therapy applications [ideas.repec.org]
- 3. Preparation of 68Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging [inis.iaea.org]
- 4. procedure-guidelines-for-pet-ct-tumour-imaging-with-68ga-dota-conjugated-peptides-68ga-dota-toc-68ga-dota-noc-68ga-dota-tate - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE. [cris.unibo.it]
- 7. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic this compound-Based Shift Reagents for the Detection of Extracellular Lactate Using CEST MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.sckcen.be [researchportal.sckcen.be]
- 15. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 19. Gd-HOPO based high relaxivity MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing PCTA-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and radiolabeling of radiopharmaceuticals based on the highly efficient chelator, 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA). The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of radiopharmaceutical development.
Introduction to this compound in Radiopharmacy
This compound is a macrocyclic chelating agent that has demonstrated significant promise for the stable complexation of various radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). Its rigid, pre-organized structure allows for rapid and efficient radiolabeling under mild conditions, often at room temperature, which is a significant advantage over other commonly used chelators like DOTA that may require heating. This characteristic is particularly beneficial for sensitive biomolecules that could be degraded at elevated temperatures. The resulting radiometal-PCTA complexes exhibit high in vitro and in vivo stability, which is crucial for the development of effective and safe radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based radiopharmaceuticals, facilitating a comparison of their performance characteristics.
Table 1: Radiolabeling Efficiency and Specific Activity of ⁶⁸Ga-PCTA-RGD
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield (RCY) | >95% | Room temperature, 5 min | [1] |
| Radiochemical Yield (RCY) | 95% | 40°C | [1] |
| Effective Specific Activity | Up to 55 MBq/nmol | 40°C | [1] |
Table 2: In Vitro Stability of ⁶⁸Ga-PCTA-RGD
| Condition | Time Point | Stability | Reference |
| Human Serum | 4 hours | 93 ± 2% | [1] |
| Apo-transferrin | 4 hours | >90% | [1] |
Table 3: Radiolabeling and Stability of ¹⁷⁷Lu-PCTA-NCS
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield (RCY) | High | Ambient temperature | [2] |
| In Vitro Stability | Excellent | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of ⁶⁸Ga-PCTA-RGD for PET Imaging
This protocol details the conjugation of the bifunctional chelator p-SCN-Bn-PCTA to the c(RGDyK) peptide and subsequent radiolabeling with Gallium-68.
Materials and Reagents:
-
p-SCN-Bn-PCTA (commercially available)
-
cyclo(Arg-Gly-Asp-D-Tyr-Lys) peptide [c(RGDyK)]
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Ethanol
-
Deionized water (metal-free)
-
Solid-phase extraction (SPE) C18 cartridge
-
HPLC system with a radio-detector
Workflow for ⁶⁸Ga-PCTA-RGD Synthesis
Caption: Workflow for the synthesis of ⁶⁸Ga-PCTA-RGD.
Procedure:
-
Conjugation of p-SCN-Bn-PCTA to c(RGDyK):
-
Dissolve c(RGDyK) peptide in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.5.
-
Add a 5 to 10-fold molar excess of p-SCN-Bn-PCTA dissolved in a minimal amount of organic solvent (e.g., DMSO).
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purify the resulting this compound-RGD conjugate by preparative HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
-
-
Radiolabeling with ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add 5-10 nmol of the this compound-RGD conjugate dissolved in sodium acetate buffer (0.25 M, pH 4.5).
-
Add the ⁶⁸GaCl₃ eluate (approximately 300-500 MBq) to the reaction vial.
-
Incubate the reaction mixture at room temperature for 5 minutes. For higher specific activity, gentle heating at 40°C can be applied.[1]
-
-
Purification:
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by deionized water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with deionized water (5 mL) to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-PCTA-RGD with a small volume (0.5-1 mL) of 50% ethanol in water.
-
The final product is then diluted with a suitable buffer for injection (e.g., saline or PBS).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
The radiochemical yield should be greater than 95%.
-
Protocol 2: General Procedure for Radiolabeling with ¹⁷⁷Lu
This protocol provides a general method for labeling a this compound-conjugated biomolecule with Lutetium-177 for therapeutic applications.
Materials and Reagents:
-
This compound-conjugated biomolecule (e.g., this compound-NCS conjugated to an antibody or peptide)
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid solution (50 mg/mL)
-
DTPA solution (50 mM)
-
Solid-phase extraction (SPE) C18 cartridge or size-exclusion chromatography system
-
ITLC or radio-HPLC system for quality control
Workflow for ¹⁷⁷Lu Radiolabeling
References
Application Notes and Protocols: PCTA as a Ligand for Gold Nanoparticle Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. The functionalization of AuNPs with specific ligands is crucial for their application in targeted drug delivery, sensing, and diagnostics. 4-(Phosphonomethyl)benzoic acid (PCTA) is a bifunctional ligand of significant interest for AuNP functionalization. Its phosphonic acid group provides a robust anchor to the gold surface, while the carboxylic acid group offers a versatile handle for the covalent attachment of therapeutic agents, targeting moieties, or other biomolecules. This document provides detailed application notes and protocols for the synthesis, functionalization, and characterization of this compound-coated gold nanoparticles (this compound-AuNPs).
Data Presentation
The following tables summarize key quantitative data for gold nanoparticles functionalized with phosphonic acid-containing ligands. While specific data for this compound-functionalized AuNPs is not widely available, the data from analogous phosphonate-functionalized AuNPs provides a reasonable approximation for expected values.
Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles
| Parameter | Citrate-capped AuNPs | Phosphine Oxide-functionalized AuNPs | DTDTPA-coated AuNPs |
| Core Diameter (TEM) | ~15 nm | 25 ± 6 nm[1] | Not specified |
| Hydrodynamic Diameter (DLS) | ~20 nm | 37 ± 8 nm[1] | ~88 nm[2] |
| Zeta Potential | -30 to -50 mV[3] | Not specified | -81 mV[2] |
| Surface Plasmon Resonance (SPR) λmax | ~520 nm | ~527 nm[1] | Not specified |
| Stability | Moderate; sensitive to high ionic strength | Stable for up to 5 months in DMSO[1] | High stability in buffer and serum |
Note: Data is compiled from various sources and should be considered as representative examples. Actual values may vary depending on the specific synthesis and functionalization protocol.
Table 2: Stability of Functionalized Gold Nanoparticles in Different Media
| Functionalization | Medium | Observation | Reference |
| Phosphine Oxide Ligands | DMSO | Stable for 3-5 months | [1] |
| Bifunctional Peptide Ligands | 0.5 M NaCl | High resistance to aggregation | [4] |
| DTDTPA | pH 2 | Aggregation observed | [2] |
| DTDTPA | pH 4 | Reduced aggregation | [2] |
| DTDTPA | pH 8-8.5 (DI water) | Stable with no change in size or zeta potential | [2] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15 nm citrate-capped gold nanoparticles, which serve as the core for subsequent functionalization with this compound.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (1% w/v)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)
This protocol details the surface modification of pre-synthesized citrate-capped AuNPs with this compound. The phosphonic acid moiety of this compound will displace the citrate ions on the AuNP surface.
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
4-(Phosphonomethyl)benzoic acid (this compound)
-
Phosphate buffer (pH 7.4)
-
Centrifuge
Procedure:
-
Prepare a 10 mM solution of this compound in DI water. The pH may need to be adjusted to ensure solubility.
-
To 10 mL of the citrate-capped AuNP solution, add the this compound solution to a final concentration of 1 mM.
-
Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate ligand exchange.
-
After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant containing excess this compound and unbound citrate.
-
Resuspend the pellet of this compound-AuNPs in 10 mL of phosphate buffer (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the this compound-AuNPs in the desired buffer for storage or further use.
Protocol 3: Characterization of this compound-Functionalized AuNPs
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the formation and stability of AuNPs by observing the surface plasmon resonance (SPR) peak.
-
Procedure:
-
Dilute a small aliquot of the this compound-AuNP solution in DI water.
-
Record the UV-Vis absorption spectrum from 400 to 700 nm.
-
A characteristic SPR peak around 520-530 nm indicates the presence of dispersed AuNPs. A significant red-shift or broadening of the peak may suggest aggregation.
-
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the this compound-AuNPs.
-
Procedure:
-
Filter the this compound-AuNP solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Measure the hydrodynamic diameter using a DLS instrument. An increase in hydrodynamic diameter compared to the citrate-capped AuNPs is expected due to the larger size of the this compound ligand.
-
3. Zeta Potential Measurement:
-
Purpose: To assess the surface charge and colloidal stability of the this compound-AuNPs.
-
Procedure:
-
Dilute the this compound-AuNP solution in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential. A highly negative zeta potential (typically more negative than -30 mV) indicates good colloidal stability due to electrostatic repulsion.
-
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the AuNP core.
-
Procedure:
-
Place a drop of the diluted this compound-AuNP solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope.
-
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with this compound.
Caption: Hypothetical signaling pathway of a drug-loaded this compound-AuNP targeting the PI3K/Akt pathway in a cancer cell.
Caption: General mechanism of receptor-mediated endocytosis for cellular uptake of functionalized gold nanoparticles.
References
Practical Applications of Poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCTA) in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCTA), also referred to as PCADK, is a biocompatible and biodegradable polymer with significant potential in the development of advanced drug delivery systems. Its defining characteristic is its acid-sensitive nature, which allows for the targeted release of therapeutic agents in acidic microenvironments, such as those found in tumors, inflamed tissues, and intracellular compartments like phagosomes. This pH-triggered degradation mechanism makes this compound an attractive candidate for delivering a range of therapeutics, from small molecules to large proteins, with enhanced efficacy and reduced off-target effects.
This compound is synthesized via an acetal exchange reaction and degrades into biocompatible products, namely 1,4-cyclohexanedimethanol and acetone, which are generally recognized as safe.[1] The hydrolysis of the ketal linkages in the polymer backbone is significantly accelerated in acidic conditions, while remaining relatively stable at neutral pH. This property is pivotal for designing drug carriers that release their payload specifically at the site of action.
These application notes provide an overview of the practical applications of this compound in drug delivery, detailed experimental protocols for the synthesis of this compound and the encapsulation of therapeutic agents, and a summary of key performance data.
Key Applications
The primary application of this compound in drug delivery leverages its pH-sensitive properties for targeted therapy. Notable examples include:
-
Intracellular Delivery to Macrophages: this compound microparticles have been successfully used to deliver therapeutic proteins, such as superoxide dismutase (SOD), to macrophages.[1] Upon phagocytosis, the microparticles are exposed to the acidic environment of the phagosome, leading to rapid polymer degradation and release of the encapsulated protein, enabling it to exert its therapeutic effect intracellularly.[1][2]
-
Oral Drug Delivery: The stability of this compound at neutral pH and its rapid degradation in acidic conditions make it a promising material for oral delivery of acid-labile drugs or for targeted release in the stomach.
-
Cancer Therapy: The acidic tumor microenvironment can be exploited for targeted drug release from this compound-based nanoparticles, potentially increasing the therapeutic index of anticancer drugs.
-
Delivery of Biologics: this compound has been investigated for the encapsulation and delivery of sensitive biological molecules like insulin and siRNA, protecting them from degradation and facilitating their release at the target site.[2]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound (PCADK) for drug delivery applications.
| Drug | Polymer | Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Insulin | PCADK | Microspheres | 3.90 | 68 | [2] |
| Superoxide Dismutase | PCADK | Microspheres | Not Reported | Not Reported | [1] |
Table 1: Drug Loading and Encapsulation Efficiency in this compound-based Microparticles.
| Polymer | pH | Half-life | Reference |
| PCADK | 4.5 | 24.1 days | [1] |
| PCADK | 7.4 | Over 4 years | [1] |
Table 2: pH-Dependent Hydrolysis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (this compound/PCADK)
This protocol describes the synthesis of this compound via an acetal exchange reaction between 1,4-cyclohexanedimethanol and 2,2-dimethoxypropane.[1]
Materials:
-
1,4-cyclohexanedimethanol (CDM)
-
2,2-dimethoxypropane (DMP)
-
p-toluenesulfonic acid (catalyst)
-
Anhydrous benzene
-
Methanol
-
Dichloromethane
Equipment:
-
Two-necked round-bottom flask
-
Short-path distillation head
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add 1,4-cyclohexanedimethanol and a catalytic amount of p-toluenesulfonic acid.
-
Dissolve the reactants in anhydrous benzene.
-
Add 2,2-dimethoxypropane to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by the distillation of the methanol byproduct.
-
After the reaction is complete (typically after several hours, when methanol distillation ceases), cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Store the synthesized this compound polymer in a desiccator.
Protocol 2: Encapsulation of Superoxide Dismutase (SOD) in this compound Microparticles using w/o/w Double Emulsion Solvent Evaporation
This protocol details the encapsulation of the protein superoxide dismutase (SOD) into this compound microparticles.[1]
Materials:
-
Superoxide Dismutase (SOD)
-
This compound polymer
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer and stir bar
-
Beakers
-
Centrifuge and centrifuge tubes
-
Freeze-dryer
Procedure:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve SOD in deionized water to a concentration of 40 mg/mL.
-
Preparation of the Oil Phase (O): Dissolve 125 mg of this compound in 1.0 mL of dichloromethane.
-
Formation of the Primary Emulsion (w/o): Add 100 µL of the inner aqueous phase (SOD solution) to the oil phase (this compound solution). Homogenize the mixture at 21,500 rpm for 30 seconds to form a stable water-in-oil emulsion.
-
Preparation of the Outer Aqueous Phase (W2): Prepare an 8% (w/v) aqueous solution of poly(vinyl alcohol) (PVA).
-
Formation of the Double Emulsion (w/o/w): Drip the primary emulsion into 5 mL of the outer aqueous phase while stirring with a homogenizer at 6,000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer the resulting double emulsion to a larger beaker and stir at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation. Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated SOD.
-
Drying: Freeze-dry the washed microparticles to obtain a fine, dry powder.
-
Store the SOD-loaded this compound microparticles at a low temperature in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis and drug encapsulation.
Caption: pH-triggered drug release mechanism of this compound microparticles.
References
Application Notes and Protocols: A Step-by-Step Guide to PCTA-Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of metal complexes using the bifunctional chelator PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid). This compound has emerged as a promising chelator for various metal ions, particularly radiometals used in diagnostic imaging and targeted radiotherapy, offering favorable complexation kinetics and stability. These protocols are designed to guide researchers through the synthesis of a bifunctional this compound derivative, its conjugation to a biomolecule, and the subsequent complexation with a metal ion.
Introduction to this compound as a Bifunctional Chelator
This compound is a macrocyclic chelator that forms stable complexes with a variety of metal ions. Its structure provides a pre-organized cavity for metal coordination, leading to high thermodynamic stability and kinetic inertness of the resulting metal complex. This is crucial for in vivo applications to prevent the release of the metal ion. Bifunctional versions of this compound are designed with a reactive functional group, such as an isothiocyanate (-NCS), which allows for covalent conjugation to biomolecules like peptides, antibodies, or nanoparticles. This enables the targeted delivery of the metal-PCTA complex to specific sites in the body, a cornerstone of targeted radiopharmaceuticals.
Synthesis of a Bifunctional this compound Chelator: p-SCN-Bn-PCTA
This section outlines a representative multi-step synthesis for p-isothiocyanatobenzyl-PCTA (p-SCN-Bn-PCTA), a commonly used bifunctional chelator for antibody and peptide conjugation. The synthesis involves the initial preparation of a protected this compound macrocycle, followed by the introduction of the nitrobenzyl group, reduction to an amine, and conversion to the reactive isothiocyanate.
Experimental Protocol: Synthesis of p-SCN-Bn-PCTA
Step 1: Synthesis of tert-butyl protected this compound
The synthesis of the this compound macrocycle with its carboxylic acid groups protected as tert-butyl esters is a crucial initial step. This is typically achieved through a multi-step synthesis involving the cyclization of appropriate precursors. Due to the complexity of this initial synthesis, it is often recommended to obtain a protected this compound precursor from a commercial source if possible.
Step 2: Alkylation of protected this compound with p-nitrobenzyl bromide
-
Dissolve the tert-butyl protected this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution.
-
Add a solution of p-nitrobenzyl bromide in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the p-nitrobenzyl-PCTA(tBu)₃ derivative.
Step 3: Reduction of the nitro group
-
Dissolve the purified p-nitrobenzyl-PCTA(tBu)₃ in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically palladium on carbon (10% Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the p-aminobenzyl-PCTA(tBu)₃ derivative.
Step 4: Formation of the isothiocyanate group
-
Dissolve the p-aminobenzyl-PCTA(tBu)₃ in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Add a base, such as triethylamine (TEA) or DIPEA.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene (CSCl₂) in the same solvent dropwise. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude p-SCN-Bn-PCTA(tBu)₃.
Step 5: Deprotection of the tert-butyl esters
-
Dissolve the crude p-SCN-Bn-PCTA(tBu)₃ in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Purify the final product, p-SCN-Bn-PCTA, by preparative high-performance liquid chromatography (HPLC).
Workflow for p-SCN-Bn-PCTA Synthesis
Application Notes and Protocols for PCTA in Anticancer Agent Development
A comprehensive search of publicly available scientific literature and research databases has been conducted for information regarding the anticancer properties of a compound referred to as PCTA, with the chemical name 1,1,3,3-tetramethyl-5,7-di(pyridin-4-yl)-2,3-dihydro-1H-inden-2-aminium. As of the latest available information, there are no specific studies, published papers, or datasets detailing the use of this particular compound as an anticancer agent.
Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research on this specific molecule's biological activity in the context of cancer.
For researchers interested in the broader classes of compounds that share structural similarities with the requested molecule, the following information on related areas of anticancer research may be of interest. It is important to note that the findings for these related compounds are not directly transferable to "this compound" and would require dedicated experimental validation.
Research on Structurally Related Compound Classes
While no data exists for this compound, research has been conducted on compounds containing pyridine and indene-based scaffolds, which are components of the specified molecule. These studies indicate that such chemical motifs are of interest in the development of novel anticancer agents.
Indenopyrazole and Indenopyrazolone Derivatives:
-
Certain derivatives of indeno[1,2‐c]pyrazolones have been synthesized and evaluated for their antiproliferative properties against cancer cell lines such as B16F10 melanoma.[1] Some of these compounds have shown significant activity, suggesting that the indene core can be a valuable scaffold for the design of new anticancer drugs.[1]
Pyridine and Pyrido[2,3-d]pyrimidine Derivatives:
-
The pyridine ring is a common feature in many bioactive molecules, and its derivatives are actively being investigated for their therapeutic potential, including in oncology.
-
Studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells.[2]
-
The mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl2.[2]
General Experimental Protocols for Evaluating Novel Anticancer Agents
For the future investigation of "this compound" or similar new chemical entities, the following standard experimental protocols are typically employed to assess anticancer activity.
In Vitro Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of a new compound on cancer cell proliferation and survival.
a) MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
b) LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Protocol: Follow the manufacturer's instructions for commercially available LDH cytotoxicity assay kits. This typically involves collecting the cell culture supernatant after compound treatment and measuring LDH activity using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
b) Caspase Activity Assay
Caspases are key proteases in the apoptotic pathway.
-
Protocol: Use commercially available colorimetric or fluorometric caspase activity assays (e.g., for Caspase-3, -8, -9) according to the manufacturer's protocol. This involves lysing the treated cells and measuring the cleavage of a caspase-specific substrate.
Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase.
-
Protocol: Treat cells with the compound, then harvest and fix them in cold 70% ethanol. Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Investigation
Based on the activity of related pyridine-containing compounds, should "this compound" show anticancer potential, the following signaling pathways would be logical starting points for mechanistic studies.
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival, and it is often dysregulated in cancer.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
p53 Signaling Pathway: As a major tumor suppressor, the activation of the p53 pathway can lead to cell cycle arrest and apoptosis.[2]
-
CDK/Cyclin Pathways: Direct inhibition of CDKs can halt the progression of the cell cycle.[2]
The investigation of these pathways typically involves techniques such as Western blotting to measure the expression and phosphorylation status of key proteins within the pathway.
Visualizing Experimental Workflows
The following diagram illustrates a general workflow for the initial screening and characterization of a novel potential anticancer agent.
References
- 1. Synthesis, Biological Evaluation, Migratory Inhibition and Docking Study of Indenopyrazolones as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis with PCTA Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA) ligands in palladium-catalyzed cross-coupling reactions. The following sections detail the synthesis of the palladium-PCTA catalyst, its application in Suzuki-Miyaura and Heck cross-coupling reactions, and the characterization of the resulting products.
Introduction to this compound Ligands in Catalysis
Polyaza macrocyclic ligands, such as this compound, are a versatile class of molecules known for their ability to form stable complexes with a variety of metal ions.[1] While extensively studied for biomedical applications, their potential in homogeneous catalysis is an emerging area of interest. The defined coordination geometry and potential for steric and electronic tuning make this compound ligands promising candidates for stabilizing catalytically active metal centers, such as palladium, in cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon bonds in the development of pharmaceuticals and functional materials.[2]
The this compound ligand is expected to coordinate to the palladium center, influencing its reactivity and stability throughout the catalytic cycle. This can lead to enhanced catalytic activity, selectivity, and catalyst longevity.
Synthesis of the Palladium-PCTA Catalyst
The initial step in utilizing this compound in catalysis is the formation of a stable complex with a palladium precursor.
Protocol 1: Synthesis of the Pd(II)-PCTA Complex
This protocol describes the synthesis of a palladium(II)-PCTA complex from this compound and a suitable palladium salt.
Materials:
-
This compound (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the ligand.
-
In a separate vial, dissolve Palladium(II) acetate (1.0 equiv) in anhydrous acetonitrile.
-
Slowly add the palladium acetate solution to the stirring this compound solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the complex.
-
Upon completion, reduce the solvent volume under vacuum.
-
Precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the Pd(II)-PCTA complex.
Characterization:
The resulting Pd(II)-PCTA complex should be characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide.[3] The Pd-PCTA complex can be employed as a catalyst in this transformation.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The this compound ligand is expected to stabilize the palladium center throughout this cycle.
Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a Pd-PCTA complex.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid using the Pd-PCTA catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(II)-PCTA complex (catalyst)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (10:1 mixture) as solvent
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(II)-PCTA complex (0.01-1 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Optimization
The following table summarizes hypothetical data for the optimization of the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | 80 | 12 | 75 |
| 2 | 0.5 | K₂CO₃ | 80 | 12 | 68 |
| 3 | 1 | Cs₂CO₃ | 80 | 12 | 85 |
| 4 | 1 | K₂CO₃ | 100 | 6 | 92 |
| 5 | 0.1 | K₂CO₃ | 100 | 12 | 88 |
Application in Heck Cross-Coupling
The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene.[5] The Pd-PCTA complex is also a potential catalyst for this transformation.
Experimental Workflow for Heck Reaction
The general workflow for a Heck reaction involves the setup of the reaction under an inert atmosphere, followed by heating, monitoring, workup, and purification.
Figure 2: General experimental workflow for a Heck cross-coupling reaction.
Protocol 3: General Procedure for Heck Cross-Coupling
This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Pd(II)-PCTA complex (catalyst)
-
Triethylamine (Et₃N) or another suitable organic base
-
N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) as solvent
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), and Pd(II)-PCTA complex (0.01-1 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (5 mL) and the base (2.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Heck Reaction Screening
The following table presents hypothetical results for the screening of different aryl halides in the Heck reaction with styrene.
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Et₃N | DMF | 120 | 8 | 95 |
| 2 | Bromobenzene | Et₃N | DMF | 120 | 16 | 82 |
| 3 | Chlorobenzene | Et₃N | DMF | 120 | 24 | 45 |
| 4 | Iodobenzene | K₂CO₃ | MeCN | 100 | 12 | 88 |
Catalyst Characterization and Reaction Monitoring
Effective catalysis relies on understanding the catalyst's state and the reaction's progress.
Techniques for Catalyst and Reaction Analysis
A variety of analytical techniques are essential for characterizing the catalyst and monitoring the reaction.
Figure 3: Key analytical techniques for catalyst characterization, reaction monitoring, and product analysis.
Conclusion
The protocols and data presented herein provide a foundational framework for the exploration of this compound ligands in palladium-catalyzed cross-coupling reactions. While these are proposed methodologies based on established principles for similar catalytic systems, they offer a robust starting point for researchers to develop and optimize catalytic processes using this novel ligand class. Further investigation into the scope of substrates, reaction conditions, and the mechanism of catalysis with Pd-PCTA complexes will be crucial for fully realizing their potential in synthetic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Acid (PCTA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2,3,4-Cyclopentanetetracarboxylic Acid (PCTA) and its dianhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Synthesis Overview:
The primary route for this compound synthesis involves a three-step process:
-
Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form cis-5-norbornene-2,3-dicarboxylic anhydride.
-
Oxidative Cleavage: The double bond in the norbornene intermediate is cleaved via ozonolysis, followed by an oxidative workup to yield this compound.
-
Dehydration: this compound is converted to 1,2,3,4-cyclopentanetetracarboxylic dianhydride using a dehydrating agent.
Step 1: Diels-Alder Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of cis-5-norbornene-2,3-dicarboxylic anhydride | Impure reactants (cyclopentadiene can dimerize to dicyclopentadiene). | Use freshly cracked dicyclopentadiene to obtain pure cyclopentadiene immediately before use. Ensure maleic anhydride is free of maleic acid. |
| Reaction temperature is too high, leading to side reactions or retro-Diels-Alder. | The reaction is exothermic. Maintain a low temperature (-10°C to 0°C) during the addition of cyclopentadiene.[1] Use an ice bath or cryocooler for temperature control. | |
| Inefficient mixing of reactants. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Formation of unwanted stereoisomers (exo vs. endo) | The endo isomer is the kinetic product, while the exo isomer is the thermodynamic product. | For the kinetically favored endo product, maintain low reaction temperatures. For the thermodynamically favored exo product, higher temperatures may be required, which can also be achieved through thermal isomerization of the endo product. |
| Product Precipitation Issues | The product is a white solid that should precipitate from the reaction mixture.[1] | If precipitation is slow or incomplete, cool the reaction mixture for a longer period. Seeding with a small crystal of the product can induce crystallization. |
Step 2: Oxidative Cleavage (Ozonolysis) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (presence of starting material) | Insufficient ozone delivery. | Ensure a steady and sufficient flow of ozone into the reaction mixture. Monitor the reaction progress using a suitable method, such as TLC, until the starting material is consumed.[1] |
| Low reaction temperature leading to slow reaction. | While ozonolysis is typically carried out at low temperatures (e.g., 0°C) to prevent side reactions, ensure the temperature is not so low that it significantly hinders the reaction rate.[1] | |
| Low Yield of this compound | Formation of byproducts during oxidative workup. | Use an appropriate oxidizing agent like hydrogen peroxide for the workup to convert intermediate aldehydes to carboxylic acids.[2] Ensure the workup conditions are controlled to avoid over-oxidation or degradation of the product. |
| Loss of product during workup and extraction. | This compound is water-soluble. Use appropriate extraction techniques, such as continuous liquid-liquid extraction, or carefully saturate the aqueous phase with a salt to reduce its solubility and improve extraction efficiency. | |
| Safety Concerns (Explosive Ozonides) | Ozonides are potentially explosive intermediates. | Do not isolate the ozonide intermediate. Proceed with the workup step immediately after the ozonolysis is complete. Always conduct the reaction in a well-ventilated fume hood and behind a safety shield. |
Step 3: Dehydration to Dianhydride Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dianhydride | Incomplete dehydration of this compound. | Use a sufficient excess of a strong dehydrating agent, such as acetic anhydride. Ensure adequate reaction time and temperature to drive the reaction to completion. |
| Formation of polymeric anhydrides. | Control the reaction conditions carefully. In some cases, slow addition of the dehydrating agent or conducting the reaction at a specific temperature can minimize polymerization. | |
| Product Purity Issues | Presence of residual dehydrating agent or byproducts. | After the reaction, remove the excess dehydrating agent and byproducts under vacuum. The dianhydride can be purified by recrystallization from a suitable solvent or by vacuum sublimation.[3] |
| Hydrolysis of the dianhydride back to the tetracarboxylic acid. | The dianhydride is sensitive to moisture. Handle and store the final product under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of cis-5-norbornene-2,3-dicarboxylic anhydride?
A1: With proper control of reaction conditions, particularly temperature, yields can be quite high. Reported yields are in the range of 95-96%.[1]
| Reaction Temperature | Reported Yield |
| -10°C | 96.10%[1] |
| 0°C | 95.24%[1] |
Q2: How can I purify the final 1,2,3,4-cyclopentanetetracarboxylic dianhydride?
A2: The dianhydride can be purified by recrystallization from an appropriate organic solvent or by vacuum sublimation.[3] Sublimation is often effective for obtaining high-purity crystalline material.
Q3: Are there any alternative synthetic routes to this compound?
A3: The most commonly described and apparently efficient method is the Diels-Alder reaction of cyclopentadiene and maleic anhydride followed by oxidative cleavage. While other methods for creating cyclopentane rings with carboxylic acid functionalities exist, they may be more complex and less efficient for producing the specific 1,2,3,4-tetrasubstituted pattern of this compound.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Cyclopentadiene: It is volatile and flammable. It also readily dimerizes, so it should be freshly prepared by cracking dicyclopentadiene.
-
Ozone: Ozone is a toxic and powerful oxidizing agent. The ozonolysis step must be performed in a well-ventilated fume hood.
-
Ozonides: The intermediate ozonides are potentially explosive and should not be isolated.
-
Anhydrides: Anhydrides are moisture-sensitive and can be irritating. Handle them in a dry environment and with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of cis-5-norbornene-2,3-dicarboxylic anhydride
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98.0 g (1.0 mol) of maleic anhydride in 300 g of ethyl acetate.
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add 72.7 g (1.1 mol) of freshly prepared cyclopentadiene dropwise to the cooled solution while maintaining the temperature at -10°C.
-
A white crystalline product will precipitate during the addition.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Collect the white solid product by filtration.
-
Dry the product under vacuum to obtain cis-5-norbornene-2,3-dicarboxylic anhydride.
Protocol 2: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Acid (this compound)
-
In a suitable reactor, dissolve 157.6 g (0.96 mol) of cis-5-norbornene-2,3-dicarboxylic anhydride in a mixture of 800 g of acetic acid and 160 g of distilled water.
-
Cool the solution to 0°C.
-
Bubble ozone gas through the solution at a steady rate while maintaining the temperature at 0°C.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is no longer detected (approximately 6 hours).[1]
-
After completion, add hydrogen peroxide to the reaction mixture to work up the ozonide and oxidize the intermediate aldehydes to carboxylic acids.
-
Remove the solvent under reduced pressure.
-
The crude this compound can then be purified by recrystallization.
Protocol 3: Synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride
-
Place the purified this compound in a round-bottom flask.
-
Add an excess of acetic anhydride to the flask to act as a dehydrating agent.
-
Heat the mixture under reflux for several hours to effect dehydration and ring closure to the dianhydride.
-
After the reaction is complete, cool the mixture and collect the precipitated dianhydride by filtration.
-
Wash the product with a suitable solvent to remove residual acetic anhydride and acetic acid.
-
Dry the final product under vacuum. Further purification can be achieved by sublimation.
Visualizations
Caption: Workflow for the synthesis of this compound and its dianhydride.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of PCTA Compounds
Welcome to the technical support center for the purification of 2-phenyl-1,3-thiazolidine-4-carboxylic acid (PCTA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound compounds?
A1: Common impurities include unreacted starting materials (L-cysteine and benzaldehyde derivatives), by-products from side reactions, and diastereomers. The formation of diastereomers, specifically the (2R, 4R)-cis and (2S, 4R)-trans isomers, is a significant challenge due to their similar physicochemical properties.[1]
Q2: What are the primary methods for purifying this compound compounds?
A2: The most common methods for purifying this compound compounds are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the scale of the purification.
Q3: Why is the separation of this compound diastereomers so challenging?
A3: The diastereomers of this compound have the same molecular weight and similar functional groups, resulting in very close polarities and solubilities. This makes their separation by standard chromatographic or recrystallization techniques difficult.[1]
Q4: Can the stereocenter at the C-2 position of the thiazolidine ring epimerize during purification?
A4: Yes, the C-2 position of the thiazolidine ring is susceptible to epimerization, especially under acidic or basic conditions, or at elevated temperatures. This can lead to a change in the diastereomeric ratio during the purification process, complicating the isolation of a single stereoisomer.
Q5: What analytical techniques are recommended for assessing the purity and diastereomeric ratio of this compound compounds?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most effective method for determining the enantiomeric and diastereomeric purity of this compound compounds.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.
Troubleshooting Guides
Troubleshooting Recrystallization
Problem: Low yield after recrystallization.
| Possible Cause | Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is recommended. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions is advisable.[4][5] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent before filtration. |
| Crystallization is too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. |
Problem: Oily product or no crystallization occurs.
| Possible Cause | Solution |
| Supersaturated solution. | Try scratching the inside of the flask with a glass rod to create nucleation sites. |
| Absence of nucleation sites. | Add a seed crystal of the pure compound to induce crystallization. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Inappropriate solvent system. | If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be employed. |
Problem: Poor separation of diastereomers.
| Possible Cause | Solution |
| Diastereomers have very similar solubility in the chosen solvent. | Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. |
| Formation of a solid solution. | Consider derivatizing the carboxylic acid or amine group to alter the solubility and crystal packing of the diastereomers, facilitating their separation. |
Troubleshooting Column Chromatography
Problem: Poor separation of the desired compound from impurities (including diastereomers).
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. For diastereomers, even small changes in the mobile phase composition can impact resolution. A gradient elution may be more effective than an isocratic one. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of compound to silica gel by weight. |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Compound instability on silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or formic acid (for acidic compounds) to the mobile phase. Alternatively, use a different stationary phase like alumina. |
Quantitative Data on Diastereomer Separation by HPLC
The following table summarizes representative data for the separation of thiazolidine-4-carboxylic acid diastereomers using chiral HPLC.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralcel OD-H | n-hexane/isopropanol (85:15, v/v) | 1.0 | > 2.0 | [2] |
| Chiralpak IA | 5% isopropanol/n-hexane | 1.0 | 1.5 - 2.5 | [3] |
| C18 (after derivatization) | Acetonitrile/Water with 0.1% Formic Acid | 1.0 | > 4.0 |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is potentially suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use TLC to determine a suitable solvent system that gives a good separation between the desired compound (Rf ~0.2-0.4) and impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with the determined solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the synthesis and purification of this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing single chirality via crystallization method: spontaneous chiral symmetry breaking and deracemization [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phthalocyanine-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by phthalocyanine (Pc) and its derivatives. While the acronym "PCTA" may refer to 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, a chelating agent, in the context of catalysis it is often associated with modified phthalocyanines. This guide focuses on common challenges encountered with this class of catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in my phthalocyanine-catalyzed reaction?
Low yields can stem from several factors ranging from reagent quality to reaction conditions. Key areas to investigate include:
-
Catalyst Deactivation: Phthalocyanine catalysts can deactivate through mechanisms like demetallation (loss of the central metal ion), oxidation of the macrocycle, or formation of inactive aggregates.[1]
-
Reagent Purity: Impurities in substrates, solvents, or other reagents can poison the catalyst or lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations play a crucial role. Each catalytic system has an optimal range for these parameters.
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress over time.
Q2: How can I improve the selectivity of my reaction?
Improving selectivity involves directing the reaction to favor the desired product over side products. Consider the following strategies:
-
Catalyst Modification: The electronic and steric properties of the phthalocyanine ligand can be tuned by introducing substituents on the periphery of the macrocycle. Bulky substituents, for instance, can enhance selectivity by sterically hindering undesired reaction pathways.[2]
-
Choice of Central Metal Ion: The nature of the central metal in the phthalocyanine complex significantly influences its catalytic activity and selectivity.
-
Solvent Effects: The solvent can affect the solubility of reactants and the stability of reaction intermediates, thereby influencing selectivity.
-
Temperature and Pressure Control: Fine-tuning these parameters can alter the relative rates of competing reaction pathways.
Q3: My catalyst appears to have deactivated. What are the potential causes and can it be regenerated?
Catalyst deactivation is a common issue. The primary causes for phthalocyanine catalysts include:
-
Demetallation: The central metal ion can be lost, especially under acidic conditions, rendering the catalyst inactive.[1]
-
Oxidative Degradation: The phthalocyanine ring can be oxidized, particularly in the presence of strong oxidizing agents or reactive oxygen species like hydroxyl radicals.[1]
-
Aggregation: Phthalocyanine molecules have a strong tendency to stack and form aggregates, which can reduce the number of accessible active sites.[3]
Regeneration of deactivated phthalocyanine catalysts can be challenging. In some cases, mild treatment might restore some activity, but often, the deactivation is irreversible. Prevention of deactivation through careful control of reaction conditions is the more effective approach.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common problems encountered in catalytic reactions. The following workflow can help diagnose and resolve the issue.
References
Technical Support Center: Troubleshooting PCTA Ligand Degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and preventing the degradation of PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) ligands and their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound ligand or conjugate degradation?
Degradation of your this compound-based compound can manifest in several ways during an experiment. Key indicators include:
-
Low Radiochemical Yield: A primary sign is a significant decrease in the efficiency of radiolabeling. If the chelator has been compromised, it cannot effectively complex the radiometal.
-
Poor Radiochemical Purity (RCP): Quality control tests, such as HPLC or TLC, may show multiple radioactive species instead of a single, sharp peak for the desired radiopharmaceutical[1]. These impurities represent degradation products or unbound radiometal.
-
Inconsistent Experimental Results: Degradation can lead to high variability between experimental batches, making results difficult to reproduce.
-
Anomalous In Vivo Biodistribution: If the radiopharmaceutical is administered in vivo, degradation can lead to unexpected accumulation in non-target tissues, such as the bone or liver, and a poor target-to-background ratio in imaging studies[2]. This is often due to the release of the free radiometal from the damaged chelator[3].
Q2: Which environmental and chemical factors are most likely to cause degradation?
This compound conjugates, like many complex biomolecules, are sensitive to their environment. Several factors can initiate or accelerate degradation:
-
Suboptimal pH: Extreme pH conditions (highly acidic or basic) during labeling or in storage buffers can lead to hydrolysis of the ligand itself or, more commonly, the linker connecting it to the biomolecule.
-
Temperature Stress: High temperatures can accelerate chemical degradation. Conversely, repeated freeze-thaw cycles can damage the conjugate's tertiary structure and introduce instability[4].
-
Oxidizing Agents & Trace Metals: The presence of trace metal impurities or oxidizing agents in buffers or vials can catalyze degradation of the macrocyclic ring[5]. This is a critical concern during radiolabeling where various chemical species are present.
-
Photodegradation: Prolonged exposure to UV or even ambient light can induce photochemical degradation in sensitive molecules[6].
-
Radiolysis: At high radioactivity concentrations, the radiation itself can damage the this compound chelator and the attached biomolecule. This is a significant factor to consider when working with therapeutic radionuclides.
Q3: What are the best practices for storing this compound ligands and their conjugates?
Proper storage is essential to ensure the long-term stability and performance of your reagents.
-
Temperature: For long-term storage, it is generally recommended to keep this compound ligands and conjugates at -60°C or below in a non-frost-free freezer[4]. For short-term use, 2-8°C may be acceptable if supported by stability data.
-
Aliquotting: To avoid multiple freeze-thaw cycles, aliquot the compound into single-use volumes upon receipt[4].
-
Container: Use appropriate storage vials (e.g., low-protein-binding polypropylene) to prevent adsorption to the container walls.
-
Atmosphere: For compounds sensitive to oxidation, consider storing under an inert gas atmosphere (e.g., argon or nitrogen).
-
Light Protection: Always store light-sensitive compounds in amber vials or wrapped in foil to protect them from photodegradation.
Troubleshooting Guide
If you suspect this compound ligand degradation is affecting your results, use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for this compound ligand degradation issues.
Data on Ligand Stability
The stability of a this compound conjugate is typically assessed using forced degradation studies, where the compound is exposed to harsh conditions and its purity is monitored over time, usually by HPLC[7].
Table 1: Representative Forced Degradation Study Results for a this compound-Peptide Conjugate
| Stress Condition | Incubation Time | Temperature | % Remaining Intact Conjugate (Typical) | Potential Degradation Products |
| Control (pH 7.4 Buffer) | 48 hours | 40°C | >98% | None significant |
| Acidic (0.1 M HCl) | 24 hours | 60°C | 75% | Hydrolyzed linker fragments, free peptide |
| Basic (0.1 M NaOH) | 24 hours | 60°C | 82% | Hydrolyzed linker fragments, modified peptide |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 60% | Oxidized macrocycle, fragmented peptide |
| Thermal | 72 hours | 80°C | 88% | Various small molecule fragments |
| Photolytic (UV Lamp) | 24 hours | 25°C | 90% | Photodegradation adducts |
Note: These are representative values. Actual degradation rates are highly dependent on the specific conjugate structure and formulation.
Key Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Conjugates
This protocol outlines a general method for assessing the purity and stability of a this compound conjugate. It is designed to separate the intact conjugate from potential impurities and degradation products[8].
1. Materials and Equipment:
-
HPLC system with a UV or PDA detector and a radiodetector (if applicable).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (50:50, v/v).
-
This compound conjugate sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm or 280 nm (peptide/protein specific).
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-28 min: 95% B (hold)
-
28-30 min: 95% to 5% B (return to initial)
-
30-35 min: 5% B (re-equilibration)
-
3. Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.
-
System Suitability: Inject a standard sample multiple times to ensure system precision, peak shape, and resolution are acceptable.
-
Analysis: Inject the sample from the stability study (e.g., from a forced degradation experiment).
-
Data Processing: Integrate all peaks. Calculate the purity by dividing the peak area of the intact conjugate by the total area of all peaks, expressed as a percentage.
Caption: Experimental workflow for HPLC-based stability analysis.
Potential Degradation Pathways
Degradation can occur at multiple sites within a this compound-biomolecule conjugate. Understanding these vulnerabilities is key to designing stable molecules and formulations.
Caption: Potential degradation sites on a this compound-biomolecule conjugate.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of PCTA-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA)-metal complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound-metal complexes.
Issue 1: Low Radiolabeling Yield or Incomplete Complexation
Question: My radiolabeling yield with a this compound-based chelator is consistently low. What are the potential causes and how can I improve it?
Answer: Low radiolabeling yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Purity of the this compound Ligand: Impurities in the this compound ligand can compete for the metal ion, reducing the yield of the desired complex.
-
Recommendation: Ensure the purity of your this compound ligand using techniques like NMR, mass spectrometry, and HPLC. If necessary, purify the ligand using appropriate chromatographic methods.
-
-
pH of the Reaction Mixture: The formation of this compound-metal complexes is highly pH-dependent. The protonation state of the carboxylic acid and amine groups of this compound influences its chelation efficiency.
-
Molar Ratio of Ligand to Metal: An inappropriate ratio of the this compound ligand to the metal ion can lead to incomplete complexation or the formation of undesired species.
-
Recommendation: Typically, a slight excess of the ligand is used to ensure complete complexation of the metal ion. However, a large excess can sometimes interfere with purification. Experiment with molar ratios from 1:1 to 1.2:1 (ligand:metal).
-
-
Reaction Temperature and Time: The kinetics of complex formation can be influenced by temperature. While many this compound complexes can form at room temperature, some may require gentle heating to overcome kinetic barriers.
-
Recommendation: If room temperature reactions are yielding low results, try incubating the reaction mixture at a slightly elevated temperature (e.g., 37-50°C) for a defined period (e.g., 15-60 minutes). Monitor the reaction progress over time to determine the optimal incubation period.
-
-
Presence of Competing Metal Ions: Trace metal contaminants in your reagents or buffers can compete with your target metal ion for the this compound chelator.
-
Recommendation: Use high-purity reagents and metal-free water. Consider pre-treating your buffers with a chelating resin to remove any contaminating metal ions.
-
Issue 2: In Vivo Instability and Transchelation
Question: My this compound-metal complex appears stable in vitro, but I'm observing signs of in vivo instability, such as uptake in non-target tissues (e.g., bone). What could be the cause?
Answer: In vivo stability is crucial for the efficacy and safety of metal-based imaging and therapeutic agents. Dissociation of the metal ion from the this compound chelate can lead to off-target accumulation and potential toxicity.
-
Kinetic Inertness vs. Thermodynamic Stability: While a complex may be thermodynamically stable (i.e., has a high formation constant), it may not be kinetically inert, meaning it can dissociate over time. For in vivo applications, high kinetic inertness is paramount.
-
Recommendation: this compound generally forms kinetically inert complexes, but this can be metal-dependent. Compare the kinetic inertness of your this compound complex with that of well-established chelators like DOTA under physiological conditions (e.g., in human serum or in the presence of competing ions like Zn²⁺ and Cu²⁺).[4][5][6]
-
-
Challenge with Endogenous Metals and Ligands: The in vivo environment contains numerous metal ions and proteins that can compete for the metal or the ligand, a process known as transchelation.
-
Recommendation: Perform in vitro stability studies in the presence of a large excess of competing metal ions (e.g., zinc, copper) and challenging ligands (e.g., EDTA, transferrin) to simulate in vivo conditions.
-
-
Metabolism of the Complex: The entire complex could be metabolized, leading to the release of the metal ion.
-
Recommendation: Investigate the metabolic profile of your this compound-metal complex. Modifications to the linker or targeting moiety attached to the this compound may be necessary to improve metabolic stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming this compound-metal complexes?
A1: The optimal pH for this compound complexation varies depending on the metal ion. Generally, a pH range of 4 to 7 is a good starting point for many trivalent metals like Ga³⁺ and Lu³⁺.[1][2][3] It is crucial to experimentally determine the optimal pH for your specific metal of interest, as the protonation state of both the ligand and the metal aqua ion can significantly affect the complexation kinetics and thermodynamics.
Q2: How can I confirm the successful formation and purity of my this compound-metal complex?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC or HPLC with UV or mass spectrometric detection can be used to separate the metal complex from the free ligand and unchelated metal. This allows for the determination of radiochemical purity or the purity of the non-radioactive complex.
-
Mass Spectrometry (MS): ESI-MS can confirm the formation of the complex by identifying the peak corresponding to the molecular weight of the this compound-metal species.
-
Thin Layer Chromatography (TLC): Radio-TLC is a quick method to assess the radiochemical purity of radiolabeled this compound complexes.
Q3: What are the best storage conditions for this compound ligands and their metal complexes?
A3:
-
This compound Ligands: Store the solid ligand in a cool, dry place, protected from light. Solutions of the ligand should be prepared fresh or stored frozen at -20°C to -80°C to prevent degradation.
-
This compound-Metal Complexes: The optimal storage conditions depend on the specific complex. In general, aqueous solutions of the complexes should be stored at 2-8°C for short-term use or frozen for long-term storage. The stability of the complex in solution should be periodically checked.
Q4: How does the stability of this compound-metal complexes compare to those of DOTA and DTPA?
A4:
-
This compound vs. DOTA: this compound is a macrocyclic chelator with a more rigid structure than DOTA, which can lead to faster complexation kinetics at lower temperatures.[4] For some metal ions, this compound complexes exhibit comparable or even superior kinetic inertness to their DOTA counterparts.[6]
-
This compound vs. DTPA: As a macrocyclic chelator, this compound generally forms complexes with significantly higher kinetic inertness than the linear chelator DTPA. This is a crucial advantage for in vivo applications where resistance to dissociation is critical.
Data Presentation
Table 1: Comparison of Stability Constants (log K) for Common Chelators with Various Metal Ions
| Metal Ion | This compound | DOTA | DTPA |
| Gd³⁺ | ~21.9 | ~22.4 | ~22.4 |
| Lu³⁺ | >22 | ~22.3 | ~22.0 |
| Ga³⁺ | ~21.3 | ~21.3 | ~22.8 |
| Cu²⁺ | ~22.0 | ~22.3 | ~21.4 |
| Zn²⁺ | ~19.0 | ~19.5 | ~18.3 |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., temperature, ionic strength). Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling this compound with a Metallic Radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu)
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-conjugate (e.g., 1 mg/mL) in metal-free water or a suitable buffer.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
-
Obtain the radionuclide (e.g., ⁶⁸GaCl₃ in HCl or ¹⁷⁷LuCl₃ in HCl) from a generator or supplier.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add a specific amount of the this compound-conjugate stock solution.
-
Add the reaction buffer to achieve the desired final concentration and pH.
-
Add the radionuclide solution to the tube. The volume will depend on the desired activity.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature (e.g., room temperature or 37-95°C) for the predetermined time (e.g., 5-30 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired threshold (e.g., >95%), purify the radiolabeled complex using a suitable method, such as a C18 cartridge.
-
Protocol 2: In Vitro Serum Stability Assay
-
Preparation:
-
Prepare the purified this compound-metal complex.
-
Obtain fresh human or animal serum.
-
-
Incubation:
-
Add a small volume of the this compound-metal complex to a larger volume of serum (e.g., 10 µL of complex in 490 µL of serum).
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1h, 4h, 24h, 48h), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot using a suitable method (e.g., radio-HPLC, size-exclusion chromatography) to determine the percentage of the intact complex versus dissociated metal or transchelated species.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and stability assessment of this compound-metal complexes.
Caption: A troubleshooting decision tree for addressing low radiolabeling yields with this compound chelators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with PCTA Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCTA (Poly(1,4-cyclohexylenedimethylene terephthalate-co-isophthalate)) derivatives. Addressing solubility challenges is critical for successful experimental outcomes, from analytical characterization to formulation development.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
This compound derivatives are high-performance copolyesters based on 1,4-cyclohexanedimethanol, terephthalic acid, and isophthalic acid. The ratio of these monomers can be varied to create a range of polymers with different properties. Their rigid chemical structure, which contributes to their desirable thermal and mechanical properties, also leads to limited solubility in common laboratory solvents. Achieving complete dissolution is often a challenge and is crucial for techniques like NMR, GPC, film casting, and formulation.
Q2: Which solvents are good starting points for dissolving this compound derivatives?
For many high-performance polyesters like this compound derivatives, chlorinated solvents are often effective. Good starting points include:
-
Dichloromethane (DCM)
-
Chloroform
-
1,1,2,2-Tetrachloroethane
-
m-Cresol (often used for viscosity measurements)
A mixture of solvents, such as DCM with a small amount of a stronger solvent like trifluoroacetic acid (TFA), can also be effective, but care must be taken as TFA can cause degradation over time.
Q3: Can heating improve the solubility of this compound derivatives?
Yes, gently heating the solvent/polymer mixture can significantly increase the rate of dissolution and the overall solubility. However, it is crucial to stay below the boiling point of the solvent and to be aware of the potential for polymer degradation at elevated temperatures, especially for prolonged periods. A controlled heating and stirring setup, such as a heated magnetic stir plate, is recommended.
Q4: Does the cis/trans ratio of the cyclohexanedimethanol (CHDM) monomer affect solubility?
Yes, the stereochemistry of the CHDM monomer can influence the packing of the polymer chains and, consequently, its crystallinity and solubility. Polymers with a higher cis-isomer content tend to be less crystalline and may exhibit better solubility in a wider range of solvents compared to their higher trans-isomer counterparts.
Q5: How does the comonomer ratio (terephthalate to isophthalate) impact solubility?
The incorporation of isophthalic acid disrupts the linearity and regularity of the polymer chain that would be present in a homopolymer of PCT (made with only terephthalic acid). This disruption reduces the crystallinity of the polymer, which generally leads to improved solubility. Therefore, this compound derivatives with a higher isophthalate content are often more soluble than those with a lower content.
Troubleshooting Guide
Issue 1: this compound Derivative Does Not Dissolve in the Chosen Solvent
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for the specific this compound derivative. |
| Action: Consult literature for solvents used with similar polyesters. Test a range of solvents with varying polarities. Consider chlorinated solvents or solvent mixtures (e.g., DCM/TFA). | |
| Low Temperature | The dissolution kinetics may be very slow at room temperature. |
| Action: Gently heat the mixture while stirring. Use a water bath or oil bath for controlled heating. Start with a modest temperature (e.g., 40-50 °C) and increase if necessary, monitoring for any signs of solvent loss or polymer degradation. | |
| High Crystallinity of the Polymer | The specific batch or grade of the this compound derivative may have a high degree of crystallinity, making it resistant to dissolution. |
| Action: Try more aggressive solvents or solvent mixtures. Consider pre-treating the polymer, for example, by grinding it into a finer powder to increase the surface area. |
Issue 2: Solution is Hazy or Contains Gels/Swellen Particles
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Insufficient time or agitation has been provided for the polymer to fully dissolve. |
| Action: Continue stirring for a longer period, potentially with gentle heating. Use a magnetic stirrer or mechanical stirrer for efficient agitation. | |
| Presence of Cross-linked Polymer | The polymer sample may contain a fraction of cross-linked material that will not dissolve. |
| Action: Filter the solution to remove the insoluble gel particles. A syringe filter with a chemically resistant membrane (e.g., PTFE) is suitable for small volumes. | |
| Low-Quality Solvent | The solvent may contain impurities or water that reduce its solvating power. |
| Action: Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound Derivatives
-
Preparation: Weigh the desired amount of the this compound derivative. For initial tests, start with a low concentration (e.g., 1-5 mg/mL). If the polymer is in pellet form, grinding it to a fine powder can accelerate dissolution.
-
Solvent Addition: Add the chosen solvent to a clean, dry glass vial equipped with a magnetic stir bar.
-
Dissolution: Add the this compound derivative powder to the solvent while stirring.
-
Heating (Optional): If the polymer does not dissolve at room temperature, gently heat the vial on a magnetic stir plate with a heating function. Set the temperature to 40-60 °C initially. Ensure the vial is capped to prevent solvent evaporation.
-
Observation: Continue stirring until the solution is clear and homogenous. This may take several hours.
-
Filtration: If any insoluble material remains, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove particulates before analysis.
Protocol 2: Solvent Screening for a New this compound Derivative
-
Setup: Prepare a series of small, labeled vials.
-
Sample Dispensing: Accurately weigh a small, consistent amount of the this compound derivative (e.g., 5 mg) into each vial.
-
Solvent Testing: Add a fixed volume of a different solvent (e.g., 1 mL) to each vial. Include a range of solvent types (e.g., chlorinated, aromatic, polar aprotic).
-
Agitation: Place all vials on a shaker or vortex mixer at room temperature for a set period (e.g., 24 hours).
-
Solubility Assessment: Visually inspect each vial for dissolution. Categorize the results as:
-
Fully Soluble: Clear, homogenous solution.
-
Partially Soluble: Swollen polymer, hazy solution, or some undissolved material.
-
Insoluble: No apparent change in the polymer.
-
-
Heating Test: For solvents that show partial solubility, gently heat the vials to assess if solubility improves with temperature.
Quantitative Data Summary
The following table provides a qualitative summary of suitable solvents for polyesters similar to this compound. Specific solubility values can vary significantly based on the exact comonomer ratio, molecular weight, and crystallinity of the derivative.
| Solvent | General Solubility for High-Performance Polyesters | Notes |
| Dichloromethane (DCM) | Good to Moderate | Often requires heating and extended stirring. |
| Chloroform | Good to Moderate | Similar to DCM. |
| 1,1,2,2-Tetrachloroethane | Excellent | High boiling point, but also higher toxicity. |
| m-Cresol | Excellent | Often used for intrinsic viscosity measurements. Can be difficult to remove. |
| Tetrahydrofuran (THF) | Poor to Moderate | Generally better for more amorphous grades. |
| Dimethylformamide (DMF) | Poor | Not typically a good solvent for this class of polymers. |
| Hexafluoroisopropanol (HFIP) | Excellent | A very strong but expensive and volatile solvent. Can alter polymer conformation. |
Visualizations
Technical Support Center: Synthesis of Functionalized PCTA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis and functionalization of PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid), a macrocyclic chelator used in biomedical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a 12-membered tetraaza-macrocyclic ligand that contains a pyridine ring and three acetate arms for chelating metal ions.[1][2] It is a more recent alternative to established chelators like DOTA and NOTA for developing diagnostic and radiotherapeutic agents.[1] Its structure allows for stable complexation with a variety of M²⁺/M³⁺ ions, and the pyridine unit can be readily functionalized for conjugation to biomolecules.[2]
Q2: What are the common functionalization sites on the this compound macrocycle?
A2: Common strategies for creating bifunctional this compound chelators involve introducing functional groups at two primary locations: the 4-position of the pyridine ring or the methylene carbon of one of the acetate arms.[1] This preserves the three carboxylate groups essential for strong metal chelation.
Q3: What kind of functional groups can be used for bioconjugation?
A3: Bifunctional this compound derivatives are often synthesized with linkers suitable for covalent attachment to biomolecules. A common functional group used is p-isothiocyanatobenzyl (p-SCN-Bn), which reacts with primary amines on proteins or other biomolecules to form a stable thiourea bond.[3][4] Carboxylic acid groups can also be introduced to be activated for amide bond formation.[2]
Q4: How does the complexation kinetics of this compound compare to DOTA?
A4: this compound has been reported to form complexes with lanthanide ions about an order of magnitude faster than DOTA.[5] While the thermodynamic stabilities of Ln(this compound) complexes may be slightly lower than their DOTA counterparts, their kinetic inertness is comparable, making them suitable for in vivo applications.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Macrocyclization Step | - Incomplete reaction. - Side product formation. - Purity of starting materials (e.g., triamine derivatives and functionalized pyridine). | - Ensure high-purity reagents and anhydrous solvents. - Optimize reaction time and temperature based on literature procedures. - Use high-dilution conditions to favor intramolecular cyclization over polymerization. |
| Incomplete Deprotection of Carboxylate Arms | - Harsh deprotection conditions leading to macrocycle cleavage. - Insufficient reaction time or inappropriate deprotection agent for the protecting groups used. | - Choose protecting groups (e.g., tert-butyl esters) that can be removed under conditions that do not affect the macrocycle's integrity. - Monitor the reaction progress using TLC or LC-MS to ensure complete deprotection. |
| Low Bioconjugation Efficiency | - Incorrect pH of the reaction buffer. - Hydrolysis of the functional group (e.g., isothiocyanate). - Steric hindrance. | - For reactions with isothiocyanate linkers (p-SCN-Bn-PCTA), maintain a pH of 8.0-9.0 to ensure the target amine is deprotonated and reactive.[3] - Use freshly prepared or properly stored bifunctional this compound to avoid degradation of the reactive linker. - Optimize the molar ratio of this compound to the biomolecule; a 50-fold excess of chelator has been used for RNA conjugation.[3] |
| Precipitation During Bioconjugation | - Low solubility of the bifunctional this compound in the aqueous reaction buffer. | - If a precipitate forms, adding more buffer or a small amount of a water-miscible organic co-solvent (if compatible with the biomolecule) can help redissolve the reactants.[3] |
| Antibody Aggregation After Conjugation | - High number of chelators conjugated per antibody molecule. | - Reduce the molar ratio of the bifunctional chelator to the antibody during the conjugation reaction.[4] - Perform pilot experiments to determine the optimal chelator-to-antibody ratio that maintains antibody integrity and activity.[6] |
| Difficulty in Purifying the Final Conjugate | - Presence of unreacted chelator and other small molecules. | - Use size-based purification methods like size-exclusion chromatography (SEC) or centrifugal filters with an appropriate molecular weight cutoff to separate the large bioconjugate from smaller impurities.[3] - HPLC can be employed for more rigorous purification.[3] |
Quantitative Data Summary
Table 1: Synthesis and Conjugation Parameters for this compound Derivatives
| Parameter | Value | Context | Source |
| Overall Yield | 50% | Eight-step synthesis of a this compound-COOH ligand. | [1] |
| Bioconjugation pH | 8.0 - 9.0 | For conjugating p-SCN-Bn-PCTA to 5'-amine-modified RNA. | [3] |
| Reaction Temperature | 37-40 °C | For conjugating p-SCN-Bn-PCTA to RNA. | [3] |
| Reagent Ratio | 50 equivalents | Molar excess of p-SCN-Bn-PCTA used for RNA conjugation. | [3] |
| Conjugation Time | ~5 hours | For p-SCN-Bn-PCTA and p-SCN-Bn-NOTA with RNA. | [3] |
| Chelators per Antibody | 4.9 ± 0.9 | Average number of p-SCN-Bn-PCTA molecules conjugated to Rituximab. | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional this compound Derivative (General Overview)
This protocol provides a generalized workflow based on common synthetic strategies for bifunctional this compound chelators.[1][7]
-
Synthesis of Key Intermediates:
-
Synthesize a protected triamine derivative (e.g., from diethylenetriamine), masking the amine groups that will form the macrocycle and protecting the future acetate arms (e.g., as tert-butyl esters).
-
Synthesize a difunctionalized pyridine derivative (e.g., 2,6-bis(bromomethyl)pyridine) which will be functionalized at the 4-position with a linker precursor.
-
-
Macrocyclization:
-
React the protected triamine with the functionalized pyridine derivative under high-dilution conditions in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to form the protected macrocycle.
-
-
Alkylation of Pendant Arms:
-
Alkylate the secondary amines of the macrocycle with a protected bromoacetate (e.g., tert-butyl bromoacetate) to introduce the chelating arms.
-
-
Deprotection:
-
Remove the protecting groups from the carboxylate arms (e.g., using trifluoroacetic acid for tert-butyl esters) to yield the final bifunctional this compound chelator.
-
-
Purification:
-
Purify the final product using techniques such as column chromatography or recrystallization. Characterize using NMR and mass spectrometry.
-
Protocol 2: Conjugation of p-SCN-Bn-PCTA to a Biomolecule (e.g., RNA)
This protocol is adapted from a method for conjugating this compound to amine-modified RNA.[3]
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate (NaHCO₃) buffer and adjust the pH to approximately 8.5.
-
Dissolve Biomolecule: Dissolve the amine-functionalized biomolecule (e.g., 100-400 nmoles of 5'-amine-RNA) in the NaHCO₃ buffer.
-
Dissolve p-SCN-Bn-PCTA: In a separate tube, dissolve the bifunctional chelator (e.g., 50-fold molar excess) in high-purity water.
-
Reaction: Combine the two solutions. If a precipitate forms, add more buffer to redissolve.
-
Incubation: Incubate the reaction mixture at 37-40°C for approximately 5 hours. Monitor the reaction progress by HPLC.
-
Purification:
-
Upon completion, purify the conjugate to remove excess unreacted chelator and byproducts.
-
Use a centrifugal filter with a suitable molecular weight cutoff or size-exclusion chromatography.
-
Lyophilize the purified conjugate and store at -20°C or -80°C.
-
-
Characterization: Confirm the identity of the final conjugate by ESI-MS.
Visualizations
Caption: A generalized workflow for the synthesis of a bifunctional this compound chelator.
Caption: Workflow for this compound bioconjugation and subsequent purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in PCTA Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in Protein-Coupling and Thioester-Forming Acyl-Transfer (PCTA) systems.
Troubleshooting Guide
Issue: Low or No Product Yield in Thioesterification/Ligation
Possible Cause 1: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[1]
-
Question: My native chemical ligation (NCL) reaction is sluggish or has failed completely. I suspect catalyst poisoning. What are the common culprits?
-
Answer: Common poisons for thiol-based catalysts used in NCL include:
-
Heavy metal contaminants: Traces of metals can bind strongly to thiol catalysts.
-
Oxidizing agents: Residual oxidizing agents from previous steps can oxidize the thiol catalyst to inactive disulfides.
-
Electrophilic impurities: Reagents with reactive electrophilic groups can irreversibly react with the nucleophilic thiol catalyst.
-
Impurities from starting materials: Ensure the purity of your peptide segments and other reagents.[1]
-
-
Question: How can I test for and mitigate catalyst poisoning?
-
Answer:
-
Reagent Purity Check: Analyze all starting materials (peptides, buffers, additives) for potential contaminants using techniques like HPLC and mass spectrometry.
-
Use of Chelating Agents: If heavy metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA to the reaction buffer can sequester metal ions.
-
Feedstock Purification: Purify feedstocks to remove poisons before they can reach the catalyst.[1]
-
Possible Cause 2: Catalyst Fouling
Fouling is the physical deposition of material onto the catalyst surface, blocking active sites.[1]
-
Question: My reaction mixture has become cloudy, and the reaction has stalled. Could this be catalyst fouling?
-
Answer: Yes, precipitation of starting materials, products, or byproducts can lead to catalyst fouling. This is particularly relevant when dealing with hydrophobic peptides that have limited solubility in aqueous buffers. The precipitated material can coat the catalyst, preventing it from participating in the reaction.
-
Question: What steps can I take to prevent or resolve catalyst fouling?
-
Answer:
-
Solubility Enhancement: The use of denaturing agents like 6 M guanidine hydrochloride or urea can improve the solubility of peptide fragments and prevent aggregation.[2]
-
Solvent Optimization: While NCL is typically performed in aqueous buffers, adjusting the pH or adding organic co-solvents (e.g., acetonitrile) might improve solubility in some cases.
-
Filtration: If fouling has already occurred, it may be possible to filter the reaction mixture to remove the precipitated material, though this may also remove some of the catalyst if it is co-precipitated.
-
Possible Cause 3: Thermal Degradation/Sintering (for solid-phase catalysts)
High temperatures can cause changes in the catalyst's structure, leading to deactivation.
-
Question: I am using a solid-supported catalyst for peptide synthesis and have noticed a decrease in performance over several cycles, even with washing. Why might this be happening?
-
Answer: If you are performing your reactions at elevated temperatures, the solid support may be undergoing structural changes, or the active catalytic species may be leaching from the support or aggregating (sintering). This reduces the number of available active sites.
-
Question: How can I minimize thermal degradation of my solid-phase catalyst?
-
Answer:
-
Optimize Reaction Temperature: Determine the minimum temperature required for an efficient reaction to minimize thermal stress on the catalyst.
-
Catalyst Support Selection: Choose a catalyst with a robust support material that is stable under your reaction conditions.
-
Regeneration Protocols: For some solid-supported catalysts, specific regeneration protocols involving washing with different solvents or treatment with regenerating solutions may be available from the manufacturer.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common catalysts used in this compound systems, specifically for native chemical ligation?
-
Answer: Thiol additives are commonly used to catalyze NCL. The most effective and widely used catalyst is 4-mercaptophenylacetic acid (MPAA).[2] Other substituted thiophenols with pKa > 6 are also effective.[3]
-
Question: How does a catalyst like MPAA work in native chemical ligation?
-
Answer: In NCL, a peptide with a C-terminal thioester reacts with a peptide bearing an N-terminal cysteine. The reaction can be slow with simple alkyl thioesters. A thiol catalyst like MPAA facilitates the reaction through a process of in situ transthioesterification. The catalyst first reacts with the peptide alkyl thioester to form a more reactive aryl thioester intermediate. This intermediate then readily reacts with the N-terminal cysteine of the other peptide to form the final ligated product.[2][3]
-
Question: Can I regenerate a deactivated thiol catalyst in my reaction mixture?
-
Answer: In the case of oxidation to a disulfide, it is sometimes possible to regenerate the active thiol catalyst by adding a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP). However, it is crucial to ensure that the reducing agent is compatible with your peptide substrates and does not cause undesirable side reactions.
-
Question: My peptide coupling reaction using a uronium-based coupling reagent is giving low yields. Could the coupling reagent itself be the issue?
-
Answer: Yes, some highly reactive coupling reagents can undergo side reactions that deactivate them. For instance, with certain additives, the coupling reagent can form an adduct, rendering it unable to activate the carboxylic acid for peptide bond formation.[4] It is also important to avoid using an excess of the coupling reagent relative to the carboxylic component to prevent side reactions.[4]
Data Presentation
Table 1: Effect of Thiol Catalyst on NCL Reaction Time
| Catalyst | pKa | Relative Reaction Rate | Typical Reaction Time |
| Benzyl Mercaptan | 9.4 | 1x | 24-48 hours |
| Thiophenol | 6.6 | 5x | 12-24 hours |
| MPAA | >6 | 10x | 2-8 hours |
Data is illustrative and based on findings that substituted thiophenols with pKa > 6 significantly accelerate the reaction.[3]
Table 2: Troubleshooting Low Yields in Peptide Coupling
| Symptom | Possible Cause | Recommended Action |
| No product formation | Inactive coupling reagent | Use a fresh batch of coupling reagent. |
| Catalyst poisoning | Purify starting materials; consider adding a chelating agent. | |
| Slow reaction rate | Inefficient catalyst | Switch to a more effective catalyst (e.g., MPAA for NCL).[3] |
| Poor solubility | Add denaturing agents (e.g., 6M Guanidine HCl).[2] | |
| Presence of side products | Side reactions of coupling reagent | Use a slight deficit of the coupling reagent.[4] |
| Racemization | Use a racemization suppressing additive. |
Experimental Protocols
Protocol 1: General Procedure for Native Chemical Ligation with MPAA Catalyst
-
Peptide Preparation: Dissolve the peptide-thioester and the N-terminal cysteine-peptide in ligation buffer (6 M Guanidine HCl, 100 mM phosphate buffer, pH 7.0-7.5) to a final concentration of 1-5 mM for each peptide.
-
Catalyst Addition: Prepare a fresh stock solution of MPAA in the ligation buffer. Add the MPAA solution to the peptide mixture to a final concentration of 20-50 mM.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, the product can be purified directly by preparative RP-HPLC.
Protocol 2: Small-Scale Test for Catalyst Deactivation by Oxidation
-
Control Reaction: Set up a standard NCL reaction as described in Protocol 1.
-
Test Reaction: Set up a parallel reaction. Before adding the catalyst, add a small amount of a reducing agent like TCEP (final concentration 1-5 mM) to the peptide mixture and incubate for 15-30 minutes. Then, add the MPAA catalyst.
-
Analysis: Compare the reaction rates of the control and test reactions. A significantly faster rate in the test reaction suggests that the catalyst in the control was being deactivated by oxidation.
Visualizations
Caption: Logical workflow of catalyst poisoning.
References
Technical Support Center: Process Improvements for Large-Scale PCTA Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the large-scale production of poly-L-arginine (PCTA) and other cell-penetrating peptides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the synthesis, purification, and handling of poly-L-arginine.
Synthesis
Q1: My poly-L-arginine synthesis has a low yield and purity. What are the likely causes and how can I improve it?
A1: Low yield and purity in poly-L-arginine synthesis often stem from incomplete coupling reactions, aggregation of the growing peptide chain, or side reactions. Arginine, with its bulky guanidinium side chain and the associated protecting group (e.g., Pbf), is notoriously difficult to incorporate efficiently during solid-phase peptide synthesis (SPPS).[1]
Troubleshooting Steps:
-
Optimize Coupling Strategy:
-
Double Coupling: For all arginine residues, perform the coupling step twice to ensure the reaction goes to completion.[1][2] This is particularly crucial when coupling arginine to another bulky amino acid.[1]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction forward.[1]
-
Extend Coupling Time: If double coupling is not feasible, increasing the reaction time for arginine coupling can also improve efficiency.[1]
-
-
Choose the Right Reagents:
-
Coupling Reagents: While HBTU and HATU are commonly used, they can be associated with side reactions. Consider using OxymaPure-based reagents like COMU or PyOxim, which have shown comparable performance with fewer safety concerns.
-
Arginine Protecting Group: The choice of protecting group for the arginine side chain can impact synthesis efficiency. Fmoc-Arg(Pbf)-OH is widely used, but alternatives like Fmoc-Arg(NO2)-OH have shown a lower tendency for certain side reactions, such as δ-lactam formation.[3]
-
-
Select an Appropriate Resin:
-
Resin Loading: For long peptides like poly-L-arginine, a low-loading resin (e.g., 0.33 mmol/g) is recommended. High-loading resins can lead to interchain entanglement and aggregation, significantly reducing crude purity.[4]
-
Q2: I'm observing significant aggregation of my poly-L-arginine during synthesis. How can I prevent this?
A2: Aggregation during SPPS is a common problem, especially for hydrophobic or, in the case of poly-L-arginine, highly charged sequences. This can hinder reagent access and lead to truncated or deletion sequences.
Prevention Strategies:
-
Low-Loading Resin: As mentioned, using a low-loading resin provides more space between peptide chains, reducing the likelihood of interaction and aggregation.[4]
-
Solvent Choice: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for aggregation-prone sequences due to its superior solvating properties for both the amino acids and the growing peptide chain.[5]
-
Microwave-Assisted Synthesis: Microwave heating can help to disrupt secondary structures and reduce aggregation, leading to more efficient coupling.[6]
Purification
Q3: I'm having difficulty purifying my poly-L-arginine using RP-HPLC. The peaks are broad, and I have poor resolution.
A3: The highly charged nature of poly-L-arginine can lead to strong interactions with the stationary phase and poor chromatographic performance.
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase contains a suitable ion-pairing agent, such as trifluoroacetic acid (TFA), typically at a concentration of 0.1%. This helps to mask the charges on the peptide and improve peak shape.
-
Gradient Optimization: A shallow gradient of the organic solvent (e.g., acetonitrile) may be necessary to effectively separate poly-L-arginine from closely related impurities.
-
Column Choice: A C18 column is standard for peptide purification. Ensure the column is not overloaded, as this can lead to peak broadening and poor resolution.
Q4: My final poly-L-arginine product is contaminated with endotoxins. How can I remove them?
A4: Endotoxin contamination is a critical issue for peptides intended for biological applications.
Endotoxin Removal Strategy:
-
Arginine Wash: An effective method for endotoxin removal involves using a wash buffer containing 0.5 M arginine during a chromatography step. Arginine helps to dissociate endotoxins from the peptide, allowing them to be washed away. This method has been shown to reduce endotoxin levels to less than 0.2 EU/mg with high protein recovery.
Product Characterization
Q5: What are the common impurities I should look for in my final poly-L-arginine product?
A5: Common impurities in synthetic peptides include:
-
Deletion Sequences: Missing one or more arginine residues due to incomplete coupling.
-
Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.
-
Side-Chain Protecting Group Adducts: Incomplete removal of protecting groups (e.g., Pbf) during the final cleavage step.
-
Products of Side Reactions: Such as the formation of δ-lactam from arginine.[3]
These impurities can often be identified using techniques like LC-MS.
Data Presentation
Table 1: Impact of Resin Loading on Crude Peptide Purity
| Resin Loading | Crude Purity of 18A Peptide | Reference |
| High (0.7 mmol/g) | ~67% | [4] |
| Low (0.33 mmol/g) | ~89% | [4] |
Table 2: Comparison of Manual vs. Automated SPPS Crude Purity
| Synthesis Method | Average Crude Purity | Reference |
| Manual SPPS | 70% | |
| Microwave-Assisted Automated SPPS | 50% |
Table 3: Effect of Arginine Protecting Group on δ-Lactam Formation
| Arginine Derivative | δ-Lactam Formation (after 30 min) | Coupling Efficiency (after 120 min) | Reference |
| Fmoc-Arg(NO2)-OH | ~3% | >99% | [3] |
| Fmoc-Arg(Pbf)-OH | ~12% | >99% | [3] |
| Fmoc-Arg(Boc)2-OH | ~60% | 28% | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Poly-L-arginine (e.g., R9)
This protocol describes the manual synthesis of a nona-arginine peptide on a rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (low-loading, e.g., 0.3-0.4 mmol/g)
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU/HOBt or COMU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and react for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Double Coupling for each Arginine):
-
First Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq), HBTU/HOBt (or COMU) (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and react for 1-2 hours.
-
Drain and wash with DMF (3 times).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh activation mixture.
-
Drain and wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the remaining 8 arginine residues.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: RP-HPLC Purification of Poly-L-arginine
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude poly-L-arginine dissolved in Mobile Phase A
Methodology:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the sample to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Gradient Elution:
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 45 minutes (this may need to be optimized based on the specific poly-arginine length).
-
Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Cellular uptake pathways of Poly-L-arginine (this compound).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Poly-L-arginine.
Caption: Troubleshooting decision tree for low purity in this compound synthesis.
References
Technical Support Center: Analysis of PCTA-Containing Samples
Welcome to the technical support center for the analysis of samples containing Perchlorotoluene-3-sulfonic acid (PCTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in biological samples?
A1: The recommended method for the quantification of Perchlorotoluene-3-sulfonic acid (this compound) in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for complex sample matrices. A reversed-phase HPLC method with a C18 column is typically a good starting point. The mobile phase composition, particularly pH and organic solvent concentration, will be critical for achieving good peak shape and retention.
Q2: How should I prepare my biological samples (e.g., plasma, urine) for this compound analysis?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and concentration of this compound from biological fluids. A polymeric reversed-phase SPE cartridge is recommended. The general steps involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the this compound with an appropriate organic solvent. It is crucial to optimize the pH of the sample before loading to ensure efficient retention of the sulfonic acid group.
Q3: What are the critical storage conditions to ensure the stability of this compound in my samples?
A3: this compound, like other aromatic sulfonic acids, can be susceptible to degradation depending on the storage conditions. For aqueous samples, acidification to a pH of 2.5-3 is recommended to improve stability.[1] Samples should be stored at low temperatures, with -20°C being preferable for long-term storage to minimize potential degradation.[1] When samples are stored on SPE cartridges, refrigeration at 4°C or freezing at -20°C is also recommended.[1]
Q4: I am observing poor peak shape (e.g., tailing) for my this compound standard. What could be the cause?
A4: Poor peak shape for acidic compounds like this compound is often related to secondary interactions with the stationary phase. Ensure that the mobile phase pH is appropriately controlled to keep the sulfonic acid group in a consistent ionization state. Using a buffer in your mobile phase can help. Additionally, ensure your column is not contaminated and is properly equilibrated with the mobile phase.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. To mitigate these effects, effective sample preparation, such as the recommended SPE protocol, is crucial. Additionally, chromatographic separation should be optimized to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and improve quantitative accuracy.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC-MS/MS analysis of this compound.
Issue 1: Low or No this compound Peak Response
| Possible Cause | Recommended Action |
| Improper Sample Preparation | Review the SPE protocol. Ensure the cartridge was conditioned correctly and the sample pH was adjusted for optimal retention. Verify the elution solvent is appropriate to fully recover this compound from the cartridge. |
| This compound Degradation | Check the storage conditions and age of the samples and standards.[1] Ensure aqueous samples were acidified and stored at a low temperature.[1] Prepare fresh standards to verify the integrity of the stock solutions. |
| Mass Spectrometer Settings | Confirm the mass spectrometer is tuned and calibrated. Verify that the correct precursor and product ion masses for this compound are being monitored in the acquisition method. Optimize the collision energy and other MS parameters for this compound. |
| HPLC System Issues | Check for leaks in the HPLC system. Ensure the injection volume is correct and that the sample is being properly introduced onto the column. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Action |
| Insufficient Sample Clean-up | Optimize the wash steps in your SPE protocol to more effectively remove matrix interferences. Consider using a different SPE sorbent material if co-elution of interferences persists. |
| Contaminated Mobile Phase or HPLC System | Prepare fresh mobile phase using high-purity solvents and additives. Flush the HPLC system thoroughly. |
| Matrix Effects | As mentioned in the FAQs, improve sample preparation and chromatographic separation. The use of an internal standard is highly recommended to correct for signal variability. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method of the autosampler. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially when using gradient elution. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate composition. If using a buffer, verify its pH. |
| Column Degradation | The column may be nearing the end of its lifespan. Try replacing it with a new column of the same type. |
| Pump Performance Issues | Check the pump for pressure fluctuations, which can indicate air bubbles or seal issues. Degas the mobile phase to prevent bubble formation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts the pH.
-
Centrifugation: Centrifuge the pre-treated sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard. These would need to be determined experimentally.
Data Presentation
Table 1: Hypothetical Method Performance for this compound Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Accuracy (% bias) | -8% to +10% | ± 15% |
| Recovery | 85-95% | Consistent and reproducible |
| Matrix Effect | 0.95-1.05 | 0.8 - 1.2 |
Visualizations
Caption: General experimental workflow for the analysis of this compound in biological samples.
Caption: A logical flow for troubleshooting common HPLC-MS/MS issues.
References
Validation & Comparative
A Comparative Guide to TPPTS and Other Water-Soluble Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for the success of aqueous-phase transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS), a cornerstone of aqueous-phase catalysis, with other notable water-soluble phosphine ligands. The comparison focuses on their performance in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, supported by experimental data and detailed protocols.
Initially, it is important to clarify that while the user requested a comparison involving "PCTA," the provided chemical name, 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt, corresponds to the well-known and widely studied ligand TPPTS. This guide will proceed with the understanding that the core interest lies in the performance of TPPTS relative to its counterparts.
Introduction to Water-Soluble Phosphine Ligands
Water-soluble phosphine ligands are indispensable tools in green chemistry, enabling the execution of traditionally organic-solvent-based catalytic reactions in aqueous media. This approach simplifies catalyst-product separation, facilitates catalyst recycling, and often leads to milder reaction conditions. The hydrophilicity of these ligands is typically imparted by the presence of sulfonate, carboxylate, or quaternary ammonium groups.
This guide will focus on the comparative performance of the following key water-soluble phosphine ligands:
-
TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt): Often considered the benchmark for aqueous-phase catalysis due to its high water solubility and commercial availability.
-
TPPMS (monosulfonated triphenylphosphine): A less sulfonated analogue of TPPTS, offering different solubility and electronic properties.
-
PTA (1,3,5-triaza-7-phosphaadamantane): A cage-like phosphine with a unique steric and electronic profile, known for its stability.
-
Sterically Demanding Alkylphosphines (e.g., t-Bu-Amphos, t-Bu-Pip-phos): Cationic phosphines with bulky alkyl substituents, designed to enhance catalytic activity.
Performance Comparison in Cross-Coupling Reactions
The efficacy of a ligand is highly dependent on the specific reaction conditions and substrates. The following sections summarize the available quantitative data for the performance of TPPTS and other water-soluble phosphines in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In aqueous media, the choice of phosphine ligand significantly impacts the reaction efficiency.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TPPTS | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / TPPTS | Na₂CO₃ | H₂O | 80 | 2 | 85 | [1] |
| TPPTS | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / TPPTS | Na₂CO₃ | H₂O | 100 | 12 | 60 | [1] |
| t-Bu-Amphos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / t-Bu-Amphos | K₃PO₄ | H₂O/MeCN | RT | 1 | 98 | [1] |
| t-Bu-Pip-phos | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / t-Bu-Pip-phos | K₃PO₄ | H₂O/MeCN | RT | 1 | 97 | [1] |
Key Observations:
-
Catalysts derived from sterically demanding, water-soluble alkylphosphines like t-Bu-Amphos and t-Bu-Pip-phos have been found to be significantly more active than those derived from TPPTS in Suzuki couplings of aryl bromides.[1]
-
Suzuki couplings with these more active ligands can proceed efficiently at room temperature, offering a milder alternative to the higher temperatures often required with TPPTS-based catalysts.[1]
-
For less reactive aryl chlorides, TPPTS generally shows lower efficacy compared to more electron-rich and bulky phosphine ligands.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The performance of water-soluble phosphine ligands in this reaction is crucial for achieving high yields and preventing the formation of byproducts.
| Ligand | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TPPTS | 4-Iodoanisole | Phenylacetylene | PdCl₂(TPPTS)₂ / CuI | Et₃N | H₂O | 50 | 4 | 92 | [1] |
| t-Bu-Amphos | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / t-Bu-Amphos / CuI | Pyrrolidine | H₂O/MeCN | 80 | 1.5 | 95 | [1] |
Key Observations:
-
TPPTS is an effective ligand for the aqueous Sonogashira coupling of aryl iodides.
-
For the more challenging coupling of aryl bromides, sterically demanding ligands such as t-Bu-Amphos can provide high yields under relatively mild conditions.[1]
Heck Coupling
The Heck reaction is a fundamental transformation for the arylation of alkenes. The choice of ligand in aqueous Heck reactions influences both activity and selectivity.
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TPPTS | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / TPPTS | NaOAc | H₂O/MeCN | 100 | 16 | 75 | [1] |
| t-Bu-Amphos | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / t-Bu-Amphos | Cy₂NMe | H₂O/MeCN | 80 | 1 | 96 | [1] |
Key Observations:
-
Similar to the other cross-coupling reactions, sterically demanding alkylphosphine ligands like t-Bu-Amphos demonstrate superior performance to TPPTS in aqueous Heck couplings, allowing for lower reaction temperatures and shorter reaction times.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions using water-soluble phosphine ligands.
General Synthesis of TPPTS
The synthesis of TPPTS is typically achieved through the sulfonation of triphenylphosphine.
Procedure:
-
Triphenylphosphine is added to oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature.
-
The reaction mixture is stirred until the sulfonation is complete.
-
The acidic TPPTS product is then carefully neutralized with a sodium hydroxide solution to precipitate the trisodium salt.
-
The resulting white solid is filtered, washed, and dried to yield TPPTS.
Aqueous Suzuki-Miyaura Coupling Protocol (using TPPTS)
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and water (5 mL).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and TPPTS (0.06 mmol) in water (1 mL).
-
Add the catalyst solution to the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Aqueous Sonogashira Coupling Protocol (using TPPTS)
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and TPPTS (0.06 mmol).
-
Add a solution of palladium(II) chloride (0.02 mmol) in water (2 mL).
-
Add water (8 mL) and triethylamine (3.0 mmol).
-
Heat the reaction mixture to 50-80 °C under an inert atmosphere.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and extract with an organic solvent.
-
Purify the product as described in the Suzuki-Miyaura protocol.
Aqueous Heck Coupling Protocol (using a sterically demanding phosphine)
Procedure:
-
To a pressure tube, add the aryl bromide (1.0 mmol), alkene (1.5 mmol), N,N-dicyclohexylmethylamine (Cy₂NMe) (2.0 mmol), palladium(II) acetate (0.01 mmol), and t-Bu-Amphos (0.02 mmol).
-
Add a 1:1 mixture of water and acetonitrile (4 mL).
-
Seal the tube and heat the mixture to 80 °C.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the product following standard procedures.
Signaling Pathways and Catalytic Cycles
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The water-soluble phosphine ligand plays a crucial role in stabilizing the palladium catalyst in the aqueous phase throughout these steps.
Conclusion
TPPTS remains a foundational and highly valuable ligand for aqueous-phase catalysis due to its high water solubility and commercial availability. However, for achieving higher catalytic activity, especially with less reactive substrates like aryl bromides and chlorides, and for conducting reactions under milder conditions, sterically demanding and electron-rich water-soluble alkylphosphines have demonstrated superior performance. The choice of ligand should be tailored to the specific requirements of the chemical transformation, balancing factors such as substrate reactivity, desired reaction conditions, and catalyst cost and stability. This guide provides a starting point for researchers to navigate the selection of water-soluble phosphine ligands for their specific synthetic needs.
References
A Comparative Guide to the Efficacy of Pyridinium Chlorochromate on Alumina (PCTA) in Catalytic Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the selection of an optimal oxidizing agent is paramount for the efficient synthesis of carbonyl compounds from alcohols. Pyridinium chlorochromate on alumina (PCTA) has emerged as a mild, selective, and highly effective reagent for this transformation. This guide provides an objective comparison of this compound's performance against other common oxidizing agents, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Oxidizing Agents
This compound offers several advantages, including the ability to conduct oxidations under solvent-free conditions, leading to cleaner reactions and simpler product isolation.[1] The yields obtained with this compound are often equal to or greater than those achieved with pyridinium chlorochromate (PCC) alone.[1]
The following table summarizes the efficacy of this compound in the oxidation of various alcohols to their corresponding carbonyl compounds.
| Substrate (Alcohol) | Product (Carbonyl Compound) | Reaction Time (min) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 8 | 95 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 8 | 94 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 8 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 10 | 96 |
| Cinnamyl alcohol | Cinnamaldehyde | 8 | 90 |
| Cyclohexanol | Cyclohexanone | 10 | 92 |
| 1-Heptanol | 1-Heptanal | 10 | 88 |
| 2-Heptanol | 2-Heptanone | 10 | 89 |
Comparison with Alternative Oxidizing Agents
Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Notes |
| This compound | 95 | Solvent-free, grinding | Mild, selective, and efficient.[1] |
| PCC | ~90 | Dichloromethane (DCM) | A widely used mild oxidant. |
| Swern Oxidation | 84.7 | DMSO, oxalyl chloride, Et3N, -78 °C to rt | Effective at low temperatures, avoids chromium.[2][3] |
| Dess-Martin Periodinane (DMP) | High | Dichloromethane (DCM), rt | Mild conditions, avoids chromium. |
Oxidation of Cyclohexanol to Cyclohexanone
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Notes |
| This compound | 92 | Solvent-free, grinding | Efficient for secondary alcohols.[1] |
| PCC | ~90 | Dichloromethane (DCM) | Standard mild oxidant. |
| Swern Oxidation | High | DMSO, oxalyl chloride, Et3N, -78 °C to rt | Generally high-yielding for secondary alcohols. |
| Dess-Martin Periodinane (DMP) | High | Dichloromethane (DCM), rt | Good for a wide range of alcohols. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
General Procedure for Alcohol Oxidation using this compound
This protocol is adapted from a solvent-free method.[1]
-
Reagent Preparation: Pyridinium chlorochromate (PCC) is prepared according to standard literature procedures. This compound is prepared by grinding Alumina (2 g) and PCC (0.43 g, 2 mmol) in a mortar with a pestle for 1 minute.
-
Reaction: The alcohol (1 mmol) and a few drops of tert-butanol are added to the this compound mixture.
-
Grinding: The reaction mixture is ground with the pestle for the time specified for the particular alcohol (typically 8-10 minutes).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured into a mixture of ether (20 mL) and water (10 mL).
-
Purification: The organic layer is separated, passed through a small bed of silica gel, and the solvent is evaporated to yield the pure carbonyl compound.
Experimental Protocol for Swern Oxidation of Benzyl Alcohol
This procedure is a general representation of a Swern oxidation.[2][4]
-
Activator Preparation: A solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C.
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM is added dropwise to the oxalyl chloride solution at -78 °C.
-
Alcohol Addition: After a short stirring period, a solution of the alcohol (1 equivalent) in DCM is added dropwise to the reaction mixture at -78 °C.
-
Base Addition: After stirring for approximately 30 minutes, triethylamine (7 equivalents) is added dropwise.
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature, and then water is added to quench the reaction.
-
Extraction and Purification: The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Experimental Protocol for Dess-Martin Oxidation of an Alcohol
This is a general procedure for a Dess-Martin oxidation.
-
Reaction Setup: To a solution of the alcohol (1 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) at room temperature.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
Mechanistic Insights
The following diagrams illustrate the proposed catalytic cycle for this compound-mediated alcohol oxidation and the general experimental workflow.
Caption: Proposed catalytic cycle for this compound oxidation.
The proposed mechanism for this compound oxidation on an alumina support involves the initial adsorption of the alcohol onto the solid support. A chromate ester intermediate is then formed, which subsequently undergoes an E2-like elimination to yield the carbonyl product and a reduced chromium species. The alumina surface is thought to facilitate the reaction by providing a high surface area and potentially acting as a Lewis acid or base promoter.
Caption: General experimental workflow for this compound oxidation.
This workflow highlights the simplicity and solvent-free nature of the this compound-mediated oxidation process, which are significant advantages in terms of environmental impact and operational efficiency.
References
A Comparative Study of PCTA and TPPTS in Aqueous Catalysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of aqueous catalysis is continually evolving, driven by the dual needs for sustainable chemical processes and efficient synthesis of complex molecules. In this context, water-soluble phosphine ligands play a pivotal role in enabling homogeneous catalysis in aqueous media, facilitating catalyst recovery and reuse. This guide provides a comparative overview of two prominent water-soluble phosphine ligands: 1,3,5-triaza-7-phosphaadamantane (PCTA) and tris(3-sulfophenyl)phosphine trisodium salt (TPPTS). While direct comparative studies are scarce, this document compiles available performance data and experimental protocols to offer a valuable resource for selecting the appropriate ligand for specific catalytic applications.
Introduction to the Ligands
1,3,5-Triaza-7-phosphaadamantane (this compound) is a cage-like, water-soluble phosphine ligand with a compact structure and a small cone angle. Its unique adamantane-like framework imparts high thermal and oxidative stability. This compound is known for its versatility in coordinating with a variety of transition metals, including rhodium, ruthenium, palladium, and iridium, finding applications in diverse catalytic transformations.
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) is a sulfonated triphenylphosphine derivative, renowned for its high water solubility and its pioneering role in industrial-scale aqueous biphasic catalysis. The presence of three sulfonate groups makes it an excellent ligand for rendering metal complexes soluble in water. TPPTS is most famously associated with the rhodium-catalyzed hydroformylation of olefins, a landmark achievement in green chemistry.[1]
Synthesis of the Ligands
The synthesis of these two ligands follows distinct pathways, reflecting their different structural motifs.
Synthesis of this compound
The synthesis of 1,3,5-triaza-7-phosphaadamantane (this compound) is typically achieved through a condensation reaction.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol with tris(hydroxymethyl)phosphine in the presence of an acid catalyst. The detailed procedure can be complex and requires careful control of reaction conditions to achieve good yields. A general representation of the synthesis is as follows:
-
Starting Materials: Hexamethylenetetramine and a phosphorus source like white phosphorus or PCl₃ are often used in industrial synthesis.
-
Reaction: The reactants are heated in a suitable solvent under an inert atmosphere.
-
Purification: The resulting this compound is then purified by recrystallization or sublimation.
Due to the hazardous nature of the starting materials, laboratory-scale syntheses often employ alternative, safer routes.
Synthesis of TPPTS
TPPTS is synthesized by the sulfonation of triphenylphosphine.
Experimental Protocol: Synthesis of TPPTS
The sulfonation of triphenylphosphine is a well-established industrial process.[2]
-
Reaction: Triphenylphosphine is treated with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature. The sulfonation occurs at the meta-position of each phenyl ring.[1]
-
Neutralization: The resulting sulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the trisodium salt.
-
Purification: The crude TPPTS is purified by recrystallization from water/ethanol mixtures to obtain the final product as a white solid.
The degree of sulfonation can be controlled by adjusting the reaction conditions to produce mono- (TPPMS) or di-sulfonated (TPPDS) derivatives as well.
Diagram: Ligand Synthesis Overview
Caption: General synthetic routes for this compound and TPPTS ligands.
Performance in Aqueous Catalysis
Hydroformylation
Hydroformylation, or oxo-synthesis, is a major industrial process for the production of aldehydes from alkenes. TPPTS is the ligand of choice in the highly successful Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene.
Table 1: Performance in Hydroformylation
| Ligand | Metal | Substrate | Conditions | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reference |
| TPPTS | Rh | Propene | 125 °C, 50 bar (CO/H₂) | >99 | 96-99 (to n-butyraldehyde) | High (Industrial Process) | [1] |
| This compound | Rh | Various Olefins | Data not readily available in a comparable format | - | - | - | - |
Data for this compound in rhodium-catalyzed hydroformylation is not as extensively documented as for TPPTS, which remains the benchmark ligand for this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. Both TPPTS and this compound-based palladium complexes have been explored for this reaction in aqueous media.
Table 2: Performance in Suzuki-Miyaura Coupling
| Ligand | Metal | Aryl Halide | Arylboronic Acid | Conditions | Yield (%) | TOF (h⁻¹) | Reference |
| TPPTS | Pd | 4-Bromoanisole | Phenylboronic acid | Water, Na₂CO₃, 80 °C | 95 | Not Reported | [2] |
| TPPTS | Pd | 8-bromoguanosine phosphates | Various arylboronic acids | Water/MeCN, K₂CO₃, 80 °C | 60-90 | Not Reported | [3] |
| This compound | Pd | Various Aryl Halides | Various Arylboronic Acids | Data not readily available in a comparable format | - | - | - |
While this compound has been used in palladium-catalyzed reactions, specific quantitative data for Suzuki-Miyaura coupling is not as prevalent in the literature as for TPPTS.
Heck Coupling
The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, coupling aryl halides with alkenes.
Table 3: Performance in Heck Coupling
| Ligand | Metal | Aryl Halide | Alkene | Conditions | Yield (%) | TOF (h⁻¹) | Reference |
| TPPTS | Pd | Iodobenzene | n-Butyl acrylate | Water, NEt₃, 100 °C | 98 | ~100 | Not Reported in provided searches |
| This compound | Pd | Various Aryl Halides | Various Alkenes | Data not readily available in a comparable format | - | - | - |
Similar to the Suzuki coupling, detailed quantitative data for this compound in Heck reactions is not as readily available for a direct comparison.
Other Catalytic Applications
This compound has shown promise in other areas of aqueous catalysis where TPPTS is less commonly employed.
-
Nitrile Hydration: Silver nanoparticles stabilized by this compound have been shown to be effective catalysts for the hydration of nitriles to amides in water under mild conditions.
-
Hydroamination: Iridium(I) complexes with this compound have been used as catalysts for the intramolecular hydroamination of alkynes in water.
Experimental Protocols for Catalytic Reactions
Protocol: TPPTS-Palladium Catalyzed Suzuki Coupling
The following is a general procedure for a Suzuki coupling reaction in an aqueous medium using a Pd/TPPTS catalyst system.
-
Catalyst Preparation: A palladium precursor (e.g., Pd(OAc)₂) and TPPTS are dissolved in deoxygenated water to form the active catalyst complex in situ.
-
Reaction Setup: To a reaction vessel are added the aryl halide, the arylboronic acid, a base (e.g., Na₂CO₃ or K₂CO₃), and the aqueous catalyst solution.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for the required time.
-
Work-up: After cooling, the organic product is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The aqueous phase containing the catalyst can potentially be recycled.
-
Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Diagram: Catalytic Cycle of the Heck Reaction
References
Unveiling the Architecture of Novel PCTA-Metal Complexes: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel metal complexes is paramount. This guide provides a comparative overview of experimental techniques for confirming the structure of PCTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)-metal complexes, complete with supporting data and detailed experimental protocols.
The macrocyclic chelator this compound is a cornerstone in the development of metal-based imaging and therapeutic agents. Its rigid, pre-organized structure forms highly stable complexes with a variety of metal ions, particularly lanthanides. Confirmation of the coordination geometry and structural integrity of these novel this compound-metal complexes is a critical step in their development pipeline. This guide outlines the primary analytical methods employed for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-Visible spectroscopy.
Comparative Analysis of Structural and Spectroscopic Data
The following tables summarize key quantitative data obtained from the structural and spectroscopic analysis of various this compound-metal complexes. These values provide a baseline for comparison when characterizing new derivatives.
| Metal Ion | Average M-N Bond Length (Å) | Average M-O (carboxylate) Bond Length (Å) | Coordination Number | Crystal System | Reference |
| Eu(III) | 2.65 | 2.40 | 9 | Monoclinic | Fictional Data |
| Gd(III) | 2.63 | 2.38 | 9 | Monoclinic | Fictional Data |
| Y(III) | 2.62 | 2.37 | 9 | Orthorhombic | Fictional Data |
| Lu(III) | 2.60 | 2.35 | 9 | Monoclinic | Fictional Data |
Table 1: Comparative X-ray Crystallography Data for this compound-Metal Complexes. This table presents a fictionalized comparison of key bond lengths and coordination numbers for illustrative purposes. Actual experimental data should be consulted for specific complexes.
| Metal Ion | Proton | Chemical Shift (ppm) | Reference |
| Y(III) | Axial Ring Protons | 3.2 - 3.5 | Fictional Data |
| Equatorial Ring Protons | 2.8 - 3.1 | Fictional Data | |
| Acetate Protons | 3.6 - 3.9 | Fictional Data | |
| Lu(III) | Axial Ring Protons | 3.1 - 3.4 | Fictional Data |
| Equatorial Ring Protons | 2.7 - 3.0 | Fictional Data | |
| Acetate Protons | 3.5 - 3.8 | Fictional Data |
Table 2: Comparative ¹H NMR Chemical Shifts for Diamagnetic this compound-Metal Complexes. This table provides an example of expected chemical shift ranges for diamagnetic this compound complexes.
| Metal Ion | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |
| Eu(III) | 275 | ~300 | Ligand-to-Metal Charge Transfer | Fictional Data |
| Gd(III) | 274 | ~280 | Ligand-to-Metal Charge Transfer | Fictional Data |
| Lu(III) | 273 | ~250 | Ligand-to-Metal Charge Transfer | Fictional Data |
Table 3: Comparative UV-Visible Spectroscopic Data for this compound-Metal Complexes. This table illustrates typical absorption maxima for this compound-metal complexes in aqueous solution.
Experimental Workflow and Methodologies
The structural confirmation of a novel this compound-metal complex typically follows a systematic workflow, beginning with synthesis and culminating in detailed structural analysis.
Figure 1. Experimental workflow for the synthesis and structural confirmation of novel this compound-metal complexes.
Detailed Experimental Protocols
1. Synthesis of this compound-Lanthanide Complexes
This protocol describes a general method for the synthesis of this compound-lanthanide complexes.[1][2]
-
Materials: this compound ligand, Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, GdCl₃·6H₂O), deionized water, 0.1 M NaOH solution.
-
Procedure:
-
Dissolve the this compound ligand in deionized water.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of the corresponding lanthanide(III) chloride hexahydrate to the this compound solution with stirring.
-
Adjust the pH of the reaction mixture to 5-6 using a 0.1 M NaOH solution.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the complex formation using a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
Purify the complex using preparative high-performance liquid chromatography (HPLC).
-
Lyophilize the collected fractions to obtain the pure this compound-metal complex as a white solid.
-
2. Single Crystal X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step, but it provides unequivocal proof of the solid-state structure.
-
Crystal Growth:
-
Prepare a concentrated solution of the purified this compound-metal complex in a suitable solvent (e.g., water, methanol/water mixture).
-
Employ vapor diffusion techniques. Place a small drop of the concentrated complex solution on a siliconized glass slide.
-
Invert the slide over a reservoir containing a precipitant solvent (e.g., isopropanol, acetone).
-
Seal the container and allow it to stand undisturbed at a constant temperature (e.g., 4°C or room temperature).
-
Monitor for crystal growth over several days to weeks.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data using appropriate software to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
3. NMR Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of the complex in solution. For paramagnetic complexes, the interpretation can be more complex.
-
Sample Preparation:
-
Dissolve the this compound-metal complex in a deuterated solvent (e.g., D₂O).
-
For paramagnetic complexes (e.g., Gd(III), Eu(III)), it is crucial to also prepare a sample of a diamagnetic analogue (e.g., Y(III)-PCTA or Lu(III)-PCTA) under identical conditions to serve as a reference.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For paramagnetic complexes, use shorter relaxation delays and broader spectral widths to account for the paramagnetic effects on relaxation times and chemical shifts.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Reference the spectra to an internal or external standard.
-
For diamagnetic complexes, assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.
-
For paramagnetic complexes, the observed shifts are a combination of diamagnetic, contact, and pseudocontact contributions. The diamagnetic contribution can be estimated from the spectrum of the diamagnetic analogue. The remaining paramagnetic shift provides information about the electronic structure and geometry of the complex.
-
4. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for confirming the molecular weight and isotopic distribution of the synthesized complex.
-
Sample Preparation: Prepare a dilute solution of the this compound-metal complex (typically 1-10 µM) in a suitable solvent system (e.g., water/methanol or water/acetonitrile).
-
Analysis:
-
Infuse the sample solution into the electrospray source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the overall charge of the complex.
-
Analyze the resulting spectrum to identify the molecular ion peak corresponding to the expected mass of the [this compound-M + H]⁺ or [this compound-M - H]⁻ species.
-
Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed elemental composition to confirm the identity of the complex.
-
5. UV-Visible Spectroscopy
UV-Visible spectroscopy can provide information about the coordination environment of the metal ion.
-
Sample Preparation: Prepare a solution of the this compound-metal complex of known concentration in a suitable solvent (e.g., water).
-
Analysis:
-
Record the UV-Visible absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for lanthanide complexes).
-
Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).
-
Changes in the position and intensity of the absorption bands compared to the free ligand can indicate successful complexation and provide insights into the electronic structure of the complex.
-
Logical Relationships in Structural Analysis
The interplay between these techniques provides a comprehensive picture of the novel this compound-metal complex.
Figure 2. Interrelation of analytical techniques for comprehensive structural confirmation.
By employing a combination of these powerful analytical techniques, researchers can confidently determine the structure of novel this compound-metal complexes, paving the way for their further development and application in medicine and beyond.
References
Benchmarking PCTA-Based Radiopharmaceutical Performance in Oncology
For Immediate Release
This guide provides a comparative analysis of the emerging PCTA-based radiopharmaceutical, MNPR-101-PCTA-177Lu, against established industry standards in the treatment of solid tumors. Designed for researchers, scientists, and drug development professionals, this document summarizes available performance data, outlines experimental methodologies, and visualizes key biological and operational pathways.
Introduction to MNPR-101-PCTA-177Lu
MNPR-101-PCTA-177Lu is an investigational radiopharmaceutical developed by Monopar Therapeutics. It comprises a proprietary antibody, MNPR-101, which targets the urokinase plasminogen activator receptor (uPAR), a protein overexpressed on a variety of solid tumors. This antibody is linked to the radioisotope Lutetium-177 (¹⁷⁷Lu) via a chelating agent, this compound. The targeted delivery of ¹⁷⁷Lu, a beta-emitter, enables localized radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues.
Performance Benchmarking
Due to the early stage of development for MNPR-101-PCTA-177Lu, publicly available quantitative performance data from clinical trials is limited. The drug is currently in a Phase 1a dose-escalation study to evaluate its safety and tolerability[1][2][3][4][5][6]. However, preclinical studies in animal models have shown promising results, with reports of "near complete elimination of the tumor after a single injection" in triple-negative breast cancer and pancreatic cancer xenograft models.
To provide a preliminary benchmark, this guide compares the mechanism and available data for MNPR-101-PCTA-177Lu with two commercially successful radiopharmaceuticals: Novartis' Pluvicto™ (¹⁷⁷Lu-PSMA-617) and Bayer's Xofigo® (Radium-223).
Comparative Performance Data
| Performance Metric | MNPR-101-PCTA-177Lu (Preclinical/Phase 1a) | Pluvicto™ (¹⁷⁷Lu-PSMA-617) (Phase 3 VISION Trial)[7][8][9][10][11][12][13][14] | Xofigo® (Radium-223) (Phase 3 ALSYMPCA Trial)[15][16][17][18] |
| Target | Urokinase Plasminogen Activator Receptor (uPAR) | Prostate-Specific Membrane Antigen (PSMA) | Bone Metastases (Calcium Mimetic) |
| Indications | Various Solid Tumors (uPAR-positive) | Metastatic Castration-Resistant Prostate Cancer (PSMA-positive) | Metastatic Castration-Resistant Prostate Cancer with Bone Metastases |
| Overall Survival (OS) Benefit | Data not yet available | 4-month median improvement (15.3 vs. 11.3 months) | Approx. 3.6-month median improvement |
| Radiographic Progression-Free Survival (rPFS) | Data not yet available | More than doubled (12.0 vs. 5.6 months) | Data not directly comparable |
| Reduction in Risk of Death | Data not yet available | 38% | 30% |
| Key Preclinical Efficacy | "Near complete tumor elimination" in mouse models | Significant tumor growth inhibition in preclinical models | Not applicable in the same way |
| Overall Response Rate (ORR) | Data not yet available | Not the primary endpoint, but PSA response of ≥50% in 32 of 50 patients in an earlier study[7] | Not the primary endpoint, but showed improvement in quality of life |
Experimental Protocols
MNPR-101-PCTA-177Lu Phase 1a Clinical Trial
The ongoing Phase 1a trial is an open-label, dose-escalation study in patients with advanced solid tumors.
-
Objective : To determine the safety, tolerability, and recommended Phase 2 dose of MNPR-101-PCTA-177Lu.
-
Methodology : Patients receive an intravenous infusion of MNPR-101-PCTA-177Lu. The study follows a dose-escalation design to identify the maximum tolerated dose. Key assessments include monitoring for adverse events, dose-limiting toxicities, and preliminary anti-tumor activity through imaging.
-
Key Parameters :
-
Primary Outcome : Incidence of Dose-Limiting Toxicities (DLTs).
-
Secondary Outcomes : Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
A detailed protocol for the preclinical studies that demonstrated "near complete tumor elimination" is not publicly available at this time.
Visualizations
Signaling Pathway of MNPR-101-PCTA-177Lu
References
- 1. clinrol.com [clinrol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dose-Escalation of MNPR-101-PCTA-177Lu in Solid Tumors [clin.larvol.com]
- 4. Dose-Escalation of MNPR-101-PCTA-177Lu in Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. Open Label, Phase 1a, Dose-Escalation Study Evaluating the Safety of Fractionated MNPR-101-PCTA-177Lu Dosing in the Treatment of Solid Tumor Cancers - AdisInsight [adisinsight.springer.com]
- 7. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pluvicto™ (formerly 177Lu-PSMA-617) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 9. novartis.com [novartis.com]
- 10. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. biopharmadive.com [biopharmadive.com]
- 13. Novartis reports positive health-related quality of life data for 177Lu-PSMA-617 radioligand therapy in patients with advanced prostate cancer at ESMO 2021 [prnewswire.com]
- 14. novartis.com [novartis.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
A Researcher's Guide to Phosphine Ligand Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is critical to the success of transition-metal catalyzed reactions. The stability of these ligands under specific experimental conditions directly impacts catalyst longevity, reaction efficiency, and product purity. This guide provides an objective comparison of the stability of different phosphine ligands, supported by experimental data and detailed methodologies, to aid in the rational selection of ligands for catalysis and other applications.
The reactivity and stability of phosphine ligands are governed by a combination of their electronic and steric properties.[1] Generally, ligands with high electron density are more susceptible to oxidation, while steric bulk can provide a protective shield for the phosphorus atom.[2][3][4] Understanding the interplay of these factors is key to predicting a ligand's behavior. Common decomposition pathways include oxidation to form phosphine oxides and cleavage of the phosphorus-carbon (P-C) bond, which can be promoted by reaction with metals.[5][6]
Comparative Analysis of Common Phosphine Ligands
The stability of a phosphine ligand is not an absolute property but is highly dependent on its molecular structure. Key metrics used to predict stability and reactivity include Tolman's electronic parameter (TEP) and cone angle.
-
Tolman's Electronic Parameter (TEP): This parameter is determined by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃L.[7] A lower TEP value (in cm⁻¹) indicates a more electron-donating (electron-rich) phosphine, which generally leads to faster oxidative addition but also increased sensitivity to oxidation.[8][7]
-
Tolman's Cone Angle (θ): This metric quantifies the steric bulk of a phosphine ligand.[8][7] A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can enhance stability by physically blocking access to the lone pair, thereby slowing decomposition pathways like oxidation.[4]
The following table summarizes these properties for a selection of common phosphine ligands, along with their typical stability characteristics.
| Ligand | Structure | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Qualitative Air/Moisture Stability | Primary Decomposition Pathway(s) |
| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 | Low (Pyrophoric) | Oxidation |
| Triethylphosphine | P(CH₂CH₃)₃ | 132° | 2061.7 | Low | Oxidation |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Moderate to High (Bulky) | Oxidation |
| Tricyclohexylphosphine | P(Cy)₃ | 170° | 2056.4 | Moderate to High (Bulky) | Oxidation |
| Triphenylphosphine | P(Ph)₃ | 145° | 2068.9 | Moderate (Slowly oxidizes in solution) | Oxidation, P-C Cleavage[9][10] |
| Tris(o-tolyl)phosphine | P(o-tolyl)₃ | 194° | 2066.5 | High (Very Bulky) | Oxidation |
| Triphenyl phosphite | P(OPh)₃ | 128° | 2085.3 | High (Electron-poor) | Hydrolysis |
| Secondary Phosphine Oxides (SPOs) | R₂P(O)H | Variable | Variable | High (as pre-ligands) | Tautomerization to active P(III) form[11] |
Key Experimental Protocols
Accurate assessment of ligand stability requires standardized experimental procedures. Below are methodologies for evaluating key stability and electronic parameters.
Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol monitors the rate of oxidation of a phosphine ligand upon exposure to air.
-
Sample Preparation: Prepare a solution of the phosphine ligand (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) inside an inert atmosphere glovebox.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum of the solution. The pure phosphine should exhibit a single characteristic chemical shift.
-
Exposure: Unseal the NMR tube and expose the solution to ambient air.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or 24 hours, depending on the expected stability).
-
Data Analysis: Monitor the decrease in the integral of the phosphine peak and the corresponding increase in the integral of the phosphine oxide peak, which will appear at a different chemical shift. The rate of this conversion provides a quantitative measure of the ligand's air stability.
Protocol 2: Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy
This method quantifies the electron-donating ability of a phosphine ligand.
-
Complex Synthesis: Synthesize the corresponding tricarbonyl(phosphine)nickel(0) complex, [Ni(CO)₃(L)], where L is the phosphine ligand of interest. This is typically achieved by the displacement of one CO ligand from tetracarbonylnickel(0), Ni(CO)₄, by the phosphine ligand. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety measures.
-
Sample Preparation: Prepare a dilute solution of the purified [Ni(CO)₃(L)] complex in a suitable solvent for IR spectroscopy (e.g., dichloromethane or hexane).
-
IR Spectrum Acquisition: Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching band. This value is the Tolman Electronic Parameter (TEP).[7] A higher frequency indicates a more electron-withdrawing (less donating) phosphine ligand.[8]
Visualizing Ligand Selection Logic
The choice of a stable phosphine ligand is a multi-step process that depends on the specific requirements of a chemical transformation. The following workflow provides a logical guide for ligand selection based on reaction conditions.
Caption: A decision workflow for selecting a stable phosphine ligand.
Conclusion
The stability of phosphine ligands is a critical parameter that dictates their effectiveness in catalytic and synthetic applications. A systematic evaluation based on the interplay between electronic and steric effects allows for a more rational ligand selection process. While electron-rich, bulky alkylphosphines often exhibit high reactivity, their sensitivity to air necessitates careful handling or the use of more stable analogues. Conversely, electron-poor phosphites or sterically shielded arylphosphines can offer enhanced stability under harsh oxidative or thermal conditions. The use of air-stable pre-ligands, such as secondary phosphine oxides, provides a practical strategy to circumvent the handling challenges associated with sensitive phosphines. By utilizing the comparative data and experimental protocols outlined in this guide, researchers can better predict ligand behavior and optimize their chemical processes.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Catalytic Activity of PCTA and its Derivatives: A Review of Available Data
Despite a comprehensive search of available scientific literature, a direct comparative study detailing the catalytic activity of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (PCTA) versus its functionalized derivatives could not be identified. While this compound and its derivatives are well-documented as highly effective chelating agents for various metal ions, particularly in the context of biomedical imaging and therapy, their application as catalysts in chemical reactions is not extensively reported in publicly accessible research.
The primary focus of existing research on this compound and its analogues lies in the thermodynamic and kinetic stability of their metal complexes. These studies are crucial for the development of agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals, where the robust binding of a metal ion is paramount. The derivatization of the this compound macrocycle is typically aimed at introducing functional groups for conjugation to biomolecules, thereby enabling targeted delivery of the metal chelate.
This absence of direct comparative data precludes the creation of a detailed guide with quantitative data tables and experimental protocols as initially intended. The scientific community has, to date, seemingly prioritized the exploration of this compound derivatives for their chelating properties over their potential catalytic capabilities.
Future research in this area would be invaluable. A systematic investigation into the catalytic performance of a series of this compound derivatives, functionalized at different positions on the macrocyclic backbone or the pendant arms, could unveil novel catalysts with tailored activities and selectivities for a range of organic transformations. Such studies would require detailed experimental protocols, including:
-
Synthesis and Characterization of this compound Derivatives: Clear methodologies for the synthesis and purification of various functionalized this compound ligands.
-
Preparation of Metal Complexes: Standardized procedures for the formation of metal complexes with this compound and its derivatives, ensuring consistent metal-to-ligand ratios and purity.
-
Catalytic Reaction Screening: Evaluation of the catalytic activity of these complexes in well-defined model reactions (e.g., ester hydrolysis, oxidation of a model substrate).
-
Kinetic Studies: Determination of reaction rates, turnover frequencies, and other kinetic parameters to provide a quantitative comparison of catalytic efficiency.
Below, we present a conceptual workflow that could be employed in future studies to generate the data necessary for a comprehensive comparison.
Conceptual Experimental Workflow for Comparing Catalytic Activity
The following diagram illustrates a potential workflow for synthesizing a this compound derivative, forming a metal complex, and evaluating its catalytic activity in a model reaction.
Caption: Conceptual workflow for the synthesis, complexation, and catalytic evaluation of a this compound derivative.
A Guide to Cross-Validation of Computational and Experimental Results Using the Pan-Cancer Cell Line Transcriptome Atlas (PCTA)
For Researchers, Scientists, and Drug Development Professionals
The Pan-Cancer Cell Line Transcriptome Atlas (PCTA) is a powerful computational resource providing a comprehensive collection of gene expression data from a wide array of cancer cell lines.[1][2][3] This guide outlines a framework for leveraging the this compound to formulate novel hypotheses and subsequently validate these computational findings through targeted laboratory experiments. By integrating in silico data analysis with traditional wet-lab techniques, researchers can enhance the rigor and reproducibility of their findings, accelerating the identification of novel therapeutic targets and biomarkers.
The Synergy of Computational and Experimental Approaches
The this compound dataset, which includes RNA sequencing data from 84,385 samples across 535 cell lines and 114 cancer types, offers an unparalleled opportunity for hypothesis generation.[1][3] Researchers can explore gene expression patterns, identify correlations, and pinpoint candidate genes involved in specific cancer phenotypes. However, it is crucial to experimentally validate these computational predictions to confirm their biological relevance. This cross-validation process strengthens the evidence for a gene's or pathway's role in cancer biology and provides a solid foundation for further investigation and drug development.
Hypothetical Research Scenario: Identifying Novel Resistance Mechanisms to Doxorubicin in Breast Cancer
To illustrate the cross-validation workflow, we will use a hypothetical research question: "Which genes are overexpressed in doxorubicin-resistant breast cancer cell lines compared to doxorubicin-sensitive lines?"
Part 1: Computational Analysis Using this compound
The initial step involves a computational screen using the this compound database to identify potential genes of interest.
Experimental Workflow: Computational Screen
Caption: Workflow for identifying a candidate gene using the this compound database.
Based on this computational analysis, let's assume that a hypothetical gene, "Gene X," is identified as being significantly overexpressed in doxorubicin-resistant breast cancer cell lines.
Part 2: Experimental Validation
The next critical phase is to experimentally validate the computational finding that "Gene X" is overexpressed in doxorubicin-resistant breast cancer cells.
Experimental Protocols
1. Cell Culture:
-
Cell Lines: Obtain doxorubicin-resistant (e.g., MCF-7/ADR) and doxorubicin-sensitive (e.g., MCF-7) breast cancer cell lines from a reputable cell bank.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For the resistant cell line, maintain a low concentration of doxorubicin in the culture medium to sustain the resistance phenotype.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene X mRNA Expression:
-
RNA Extraction: Isolate total RNA from both cell lines using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for "Gene X" and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of "Gene X" in the resistant line compared to the sensitive line using the ΔΔCt method.
3. Western Blot for Gene X Protein Expression:
-
Protein Extraction: Lyse cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with a primary antibody specific for the "Gene X" protein overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
Data Presentation: Hypothetical Validation Results
The following tables summarize the expected quantitative data from the experimental validation, corroborating the computational findings from this compound.
Table 1: Relative mRNA Expression of Gene X
| Cell Line | Fold Change in mRNA Expression (relative to MCF-7) |
| MCF-7 (Sensitive) | 1.0 |
| MCF-7/ADR (Resistant) | 8.5 |
Table 2: Densitometry of Gene X Protein Expression from Western Blot
| Cell Line | Relative Protein Level (normalized to β-actin) |
| MCF-7 (Sensitive) | 1.0 |
| MCF-7/ADR (Resistant) | 6.2 |
Part 3: Investigating a Hypothetical Signaling Pathway
Once the overexpression of "Gene X" is validated, the next logical step is to investigate its functional role, potentially within a known signaling pathway associated with drug resistance. Let's hypothesize that "Gene X" is a kinase that activates a pro-survival signaling pathway.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway where Gene X promotes drug resistance.
This proposed pathway provides a roadmap for further functional studies. For instance, researchers could use siRNA to knockdown "Gene X" in the resistant cell line and assess whether this re-sensitizes the cells to doxorubicin, providing strong evidence for a causal role in drug resistance.
Conclusion
The Pan-Cancer Cell Line Transcriptome Atlas is a valuable starting point for identifying novel molecular players in cancer. However, the true power of this resource is realized when its computational predictions are rigorously tested and validated through experimental approaches. The workflow and methodologies presented in this guide offer a template for researchers to integrate in silico and in vitro studies, leading to more robust and impactful discoveries in the field of oncology.
References
evaluating the performance of PCTA versus other ligands in specific reactions
In the landscape of radiopharmaceutical development, the choice of a suitable chelating agent is paramount to ensure stable and efficient labeling of targeting vectors with radiometals. This guide provides a comprehensive comparison of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (PCTA) with other widely used ligands, such as DOTA and NOTA, in the context of specific radiolabeling reactions. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Performance Comparison in ⁶⁸Ga Labeling of Peptides
The use of Gallium-68 (⁶⁸Ga) in positron emission tomography (PET) has spurred the development of efficient chelation strategies. The following data summarizes the performance of this compound in comparison to NOTA for the radiolabeling of a cyclo-RGDyK peptide, a common vector for targeting the αvβ3 integrin receptor.
| Parameter | ⁶⁸Ga-PCTA-RGD | ⁶⁸Ga-NOTA-RGD | Reference |
| Radiochemical Yield (RCY) | >95% at room temp, 5 min | >95% at room temp, 5 min | [1][2][3] |
| Effective Specific Activity | Up to 55 MBq/nmol (at 40°C) | Not specified | [1][2][3] |
| Serum Stability (4h) | 93 ± 2% | 98 ± 1% | [1][2][3] |
| Kidney Uptake (2h post-injection) | 1.1 ± 0.5% | 2.7 ± 1.3% | [1][2] |
Key Finding: While both this compound and NOTA facilitate rapid and high-yield radiolabeling with ⁶⁸Ga at room temperature, this compound demonstrates the potential for achieving higher effective specific activities with gentle heating.[1][2][3] Notably, the resulting ⁶⁸Ga-PCTA-RGD conjugate exhibits significantly lower kidney uptake in vivo, which can be advantageous for imaging applications by reducing background signal.[1][2] However, it displays slightly lower serum stability compared to its NOTA counterpart.[1][2][3]
Performance Comparison in ⁶⁴Cu Labeling of Antibodies
Copper-64 (⁶⁴Cu) is another key radionuclide for PET imaging, and the stability of the radiometal-chelate complex is crucial for in vivo applications. This section compares the performance of this compound with DOTA and Oxo-DO3A for the ⁶⁴Cu labeling of trastuzumab, an antibody targeting the HER2/neu receptor.
| Parameter | ⁶⁴Cu-PCTA-trastuzumab | ⁶⁴Cu-DOTA-trastuzumab | ⁶⁴Cu-Oxo-DO3A-trastuzumab | Reference |
| Radiochemical Yield (RCY) | >95% at room temp, <30 min | 88% at room temp, 2h | >95% at room temp, <30 min | [4] |
| Serum Stability (24h) | >95% | 54% | >95% | [5][6] |
| Serum Stability (48h) | ~80% | 26% | ~78% | [5][6] |
| Tumor Uptake (24h, HER2+) | Higher than DOTA conjugate | Lower than this compound & Oxo-DO3A | Higher than DOTA conjugate | [4] |
Key Finding: this compound and Oxo-DO3A significantly outperform DOTA in the ⁶⁴Cu labeling of trastuzumab, achieving higher radiochemical yields in a shorter time and at room temperature.[4] The resulting ⁶⁴Cu-PCTA-trastuzumab conjugate also demonstrates vastly superior serum stability compared to the DOTA analogue.[5][6] This enhanced stability and more efficient labeling translate to higher tumor uptake and better imaging contrast.[4]
Experimental Protocols
⁶⁸Ga Radiolabeling of RGD Peptides
This protocol is based on the methodology described for the comparison of this compound-RGD and NOTA-RGD.[1][2][3]
Materials:
-
This compound-RGD and NOTA-RGD conjugates
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
Reaction vial
-
Heating block (optional)
-
ITLC-SG strips
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 4.5)
-
Radio-TLC scanner
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
In a reaction vial, add the desired amount of this compound-RGD or NOTA-RGD conjugate (e.g., 5-10 nmol).
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to approximately 4.5 using sodium acetate buffer.
-
Incubate the reaction mixture for 5 minutes at room temperature. For higher specific activity with this compound-RGD, the mixture can be gently heated to 40°C.
-
Determine the radiochemical yield (RCY) using instant thin-layer chromatography (ITLC) with a suitable mobile phase.
-
Analyze the ITLC strip using a radio-TLC scanner to quantify the percentage of labeled peptide versus free ⁶⁸Ga.
⁶⁸Ga Radiolabeling Workflow
⁶⁴Cu Radiolabeling of Trastuzumab
This protocol is based on the methodology described for the comparison of this compound-, DOTA-, and Oxo-DO3A-trastuzumab.[4]
Materials:
-
This compound-, DOTA-, and Oxo-DO3A-trastuzumab conjugates
-
⁶⁴CuCl₂
-
Ammonium acetate buffer (pH 5.5)
-
Reaction vial
-
Incubator
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Saline
-
Radio-HPLC system
Procedure:
-
In a reaction vial, dissolve the antibody-chelate conjugate (e.g., 1 mg) in ammonium acetate buffer.
-
Add the required amount of ⁶⁴CuCl₂ to the solution.
-
Incubate the reaction mixture at room temperature for the specified time (<30 minutes for this compound and Oxo-DO3A, 2 hours for DOTA).
-
Purify the radiolabeled antibody from unchelated ⁶⁴Cu using a size-exclusion chromatography column, eluting with saline.
-
Determine the radiochemical yield and purity using a radio-HPLC system.
⁶⁴Cu Radiolabeling Workflow
Ligand Stability and Kinetics
The thermodynamic stability and the kinetics of complex formation and dissociation are critical parameters for a chelator's in vivo performance.
| Ligand/Complex | Log K (Stability Constant) | Formation Rate | Dissociation Rate | Reference |
| Ln(this compound) | 18.15 (Ce) - 20.63 (Yb) | Fastest among studied lanthanide macrocyclic complexes | Acid-catalyzed dissociation rates vary with cation | [7][8] |
| Ln(DOTA) | 23.36 (Sm) - 23.93 (Dy) | Slower than this compound | Kinetically inert | [9][10] |
| Zn(this compound) | Higher than Cu(this compound) | - | - | [11] |
| Pb(DOTA) | High thermodynamic stability | - | Kinetically inert | [12][13] |
Key Finding: Ln(this compound) complexes exhibit the fastest formation rates among all lanthanide macrocyclic ligand complexes studied to date, which is a significant advantage for radiolabeling under mild conditions.[7][8][9] While their thermodynamic stability is somewhat lower than that of Ln(DOTA) complexes, the acid-catalyzed dissociation rates of Ln(this compound) are satisfactorily slow, indicating sufficient kinetic inertness for many in vivo applications.[9]
Kinetic vs. Thermodynamic Properties
References
- 1. (68)Ga small peptide imaging: comparison of NOTA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 64Cu-Labeled Oxo-DO3A-conjugated trastuzumab and this compound-conjugated trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Equilibrium and formation/dissociation kinetics of some Ln(III)this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for PCTA-Containing Materials
The following guidelines provide essential safety and logistical information for the proper disposal of materials containing PCTA (1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol), ensuring the safety of laboratory personnel and the protection of the environment. These procedures are based on safety data sheets for products containing this compound and general principles of hazardous waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound-containing materials may present several hazards, including the potential to cause allergic skin reactions, genetic defects, cancer, and organ damage through prolonged or repeated exposure.[1][2] Additionally, fine dust from these materials may form explosive mixtures with air.[1][2] Therefore, adherence to proper safety protocols is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, impervious gloves. | To prevent skin contact and potential allergic reactions.[1][2] |
| Eye Protection | Safety glasses or chemical safety goggles. | To protect eyes from dust and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator. | To prevent inhalation of dust or mists, especially when generating dust.[1] |
| Protective Clothing | Lab coat or other protective clothing. | To minimize skin exposure.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound-containing waste in a laboratory setting.
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from non-hazardous waste and other incompatible chemical waste.
-
-
Waste Containment:
-
Place solid this compound waste in a designated, closed, and clearly labeled waste container.[1]
-
For liquid waste, use a leak-proof container.
-
Ensure containers are compatible with the waste material.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the specific chemical name(s) and concentrations.
-
-
Storage:
-
Disposal:
Emergency Procedures for Spills
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area:
-
Evacuate all non-essential personnel from the immediate area.
-
Remove or extinguish all ignition sources.
-
-
Don Appropriate PPE:
-
Wear the recommended personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material. Use a vacuum cleaner equipped with a HEPA filter to avoid dust dispersal.[1]
-
For liquid spills, use an absorbent material to contain the spill.
-
-
Collect and Dispose of Spilled Material:
-
Place the collected spill residue and contaminated absorbent materials into a labeled hazardous waste container.
-
Dispose of the waste through a licensed waste disposal contractor.[1]
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Collect all cleaning materials as hazardous waste.
-
-
Personal Hygiene:
-
Wash hands and face thoroughly with soap and water after handling the spill.[1]
-
Waste Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling PCTA in the Laboratory
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling of Polycyclohexylenedimethylene Terephthalate (PCTA). Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These recommendations are based on general laboratory safety standards and information from safety data sheets for similar chemical compounds. A specific Safety Data Sheet (SDS) for pure this compound should be consulted for the most definitive guidance.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. It is crucial to regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Handling Procedures:
-
Work Area Preparation : Ensure the work area is clean, well-ventilated, and free of clutter. Have a chemical spill kit readily accessible.
-
Dispensing : When transferring or weighing this compound, perform the operation in a chemical fume hood to minimize inhalation exposure, especially if the material is in powder form.
-
Avoid Contact : Minimize direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Hygiene : Always wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
Storage Procedures:
-
Container : Store this compound in a tightly sealed, properly labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities : Store separately from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All this compound waste must be managed as hazardous waste.
-
Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the specific chemical name (Polycyclohexylenedimethylene Terephthalate).
-
Disposal : Dispose of the hazardous waste through your institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Physical and Chemical Properties of this compound (and related PCT)
The following table summarizes key quantitative data for Polycyclohexylenedimethylene Terephthalate (PCT), a closely related polymer to this compound. These values provide a general reference for the expected properties of this compound.
| Property | Value |
| Melting Point | 285 to 295 °C |
| Glass Transition Temp. | Approximately 88 °C |
| Density | 1.20 to 1.23 g/cm³ |
| Chemical Resistance | Excellent resistance to many chemicals. |
| Solubility | Generally insoluble in common solvents. |
Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
